Product packaging for 3-Isocyanophenylisocyanide(Cat. No.:CAS No. 935-27-3)

3-Isocyanophenylisocyanide

Cat. No.: B15368310
CAS No.: 935-27-3
M. Wt: 128.13 g/mol
InChI Key: SKHJWXBERCRPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Isocyanophenylisocyanide is a useful research compound. Its molecular formula is C8H4N2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2 B15368310 3-Isocyanophenylisocyanide CAS No. 935-27-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

935-27-3

Molecular Formula

C8H4N2

Molecular Weight

128.13 g/mol

IUPAC Name

1,3-diisocyanobenzene

InChI

InChI=1S/C8H4N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H

InChI Key

SKHJWXBERCRPHJ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC(=CC=C1)[N+]#[C-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Isocyanophenylisocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic route to 3-Isocyanophenylisocyanide, also known as 1,3-diisocyanobenzene or m-phenylene diisocyanide. The document outlines a two-step synthesis commencing from 1,3-diaminobenzene, followed by a thorough characterization of the target molecule using spectroscopic methods. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction

This compound is a versatile building block in organic synthesis, finding applications in the construction of complex molecular architectures, including polymers and macrocycles. Its two isocyanide functional groups offer unique reactivity for multicomponent reactions and coordination chemistry. This guide details a reliable synthetic pathway and the analytical methods for the characterization of this important chemical entity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,3-diaminobenzene (m-phenylenediamine). The first step involves the formylation of the diamine to produce the intermediate, 1,3-bis(formylamino)benzene. The subsequent step is the dehydration of this diformamide to yield the desired diisocyanide.

Step 1: Synthesis of 1,3-bis(formylamino)benzene

The formylation of 1,3-diaminobenzene can be accomplished by reacting it with an excess of formic acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diaminobenzene in a minimal amount of formic acid.

  • Heat the reaction mixture to reflux for a period of 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formic acid.

  • Dry the product, 1,3-bis(formylamino)benzene, under vacuum.

Synthesis_Step1 1,3-Diaminobenzene 1,3-Diaminobenzene Reaction_Mixture Reaction Mixture 1,3-Diaminobenzene->Reaction_Mixture Formic Acid Formic Acid Formic Acid->Reaction_Mixture Reflux Reflux (2-4h) Reaction_Mixture->Reflux Precipitation Precipitation (Ice Water) Reflux->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Product_1 1,3-bis(formylamino)benzene Filtration_Drying->Product_1 Synthesis_Step2 Diformamide 1,3-bis(formylamino)benzene Reaction Dehydration (0°C to rt) Diformamide->Reaction Reagents POCl3, Triethylamine in dry DCM/THF Reagents->Reaction Quenching Quenching (Ice/NaHCO3) Reaction->Quenching Workup Extraction & Drying Quenching->Workup Purification Purification (Chromatography) Workup->Purification Product_2 This compound Purification->Product_2 Characterization_Workflow Product This compound IR IR Spectroscopy Product->IR NMR NMR Spectroscopy Product->NMR Data_Analysis Data Analysis & Structure Confirmation IR->Data_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Data_Analysis C_NMR->Data_Analysis

A Technical Guide to the Physicochemical Properties of 1,3-Diisocyanobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-diisocyanobenzene, a key aromatic isocyanate. The information presented herein is intended to support research and development activities, particularly in the fields of polymer chemistry, materials science, and drug development.

Core Physicochemical Data

The fundamental physicochemical properties of 1,3-diisocyanobenzene (also known as 1,3-phenylene diisocyanate) are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₈H₄N₂O₂[1][2][3]
Molecular Weight 160.13 g/mol [1][2][4]
Appearance White to off-white solid[2][3][5]
Melting Point 49-51 °C[1][4]
Boiling Point 121 °C at 25 mmHg[1][4]
Density (estimate) 1.3848 g/cm³[2]
Refractive Index (estimate) 1.4900[2]

Solubility Profile

Understanding the solubility of 1,3-diisocyanobenzene is critical for its application in synthesis and formulation. The compound exhibits the following solubility characteristics:

SolventSolubilityNotesSource(s)
Water HydrolyzesReacts with water to form corresponding amines and carbon dioxide.[2][6]
Hot Benzene Soluble---[2]
Acetone Soluble---
Toluene Soluble---

Spectral Data

Spectroscopic data is vital for the identification and characterization of 1,3-diisocyanobenzene.

Infrared (IR) Spectroscopy

The infrared spectrum of 1,3-diisocyanobenzene is characterized by a strong absorption band corresponding to the isocyanate (-N=C=O) functional group.

Wavenumber (cm⁻¹)IntensityAssignment
~2270StrongAsymmetric stretching of -N=C=O group

Note: The IR spectrum for m-phenylene diisocyanate is available in the NIST Chemistry WebBook and shows a prominent peak in this region.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reactivity and Handling

1,3-Diisocyanobenzene is a reactive chemical and requires careful handling.

  • Reactivity: It is incompatible with a wide range of compounds, including water, alcohols, amines, acids, and bases.[2][6] Reactions with these substances can be exothermic. It can undergo polymerization, especially in the presence of acids or bases.[6]

  • Handling: Due to its reactivity and potential health hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

Experimental Protocols

Detailed, citable experimental protocols for the determination of the physicochemical properties of 1,3-diisocyanobenzene are not extensively reported in the readily available literature. However, standard methodologies for these measurements are well-established.

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a solid organic compound is the capillary tube method.

  • Sample Preparation: A small amount of the dry, finely powdered 1,3-diisocyanobenzene is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • Measurement: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Synthesis of Diisocyanates from Diamines (Generalized Workflow)

A common method for the synthesis of diisocyanates involves the reaction of the corresponding diamine with phosgene or a phosgene equivalent. The following diagram illustrates a generalized workflow for such a synthesis.

G Generalized Synthesis of Diisocyanates cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Diamine Aromatic Diamine (e.g., m-Phenylenediamine) ReactionVessel Reaction in an Inert Solvent Diamine->ReactionVessel Phosgene Phosgene or Phosgene Equivalent Phosgene->ReactionVessel CrudeProduct Crude Diisocyanate Solution ReactionVessel->CrudeProduct Reaction Purification Purification (e.g., Distillation) CrudeProduct->Purification Work-up FinalProduct Pure 1,3-Diisocyanobenzene Purification->FinalProduct Isolation

Caption: Generalized workflow for the synthesis of an aromatic diisocyanate.

Applications in Drug Development and Research

While 1,3-diisocyanobenzene is primarily utilized in the polymer industry for the synthesis of polyurethanes, its bifunctional nature makes it a potentially useful building block in medicinal chemistry and drug development. The isocyanate groups can readily react with nucleophilic functional groups present in biomolecules or synthetic scaffolds, allowing for its use as a linker or for the construction of more complex molecular architectures. Researchers can leverage its reactivity to synthesize novel compounds for screening and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Isocyanophenylisocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-isocyanophenylisocyanide, also known as 1,3-diisocyanobenzene or m-phenylene diisocyanide. Due to the limited availability of experimentally acquired spectra in public databases, this guide presents a comprehensive set of predicted ¹H and ¹³C NMR data, including DEPT-90 and DEPT-135 spectra. These predictions are based on established computational models and provide a valuable reference for the identification and characterization of this compound.

Molecular Structure

This compound is an aromatic compound with two isocyanide functional groups positioned meta to each other on a benzene ring. The isocyanide group (-N≡C) is a unique functional group with distinct electronic properties that influence the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, consistent with the protons on the benzene ring. One experimental source mentions a signal for diisocyanobenzene at 7.41 ppm, though the specific isomer is not confirmed.[1] The predicted spectrum provides a more detailed assignment.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-27.85s-
H-47.65dd7.8, 1.5
H-57.50t7.8
H-67.65dd7.8, 1.5

Disclaimer: These are predicted values and may differ from experimental results.

¹³C NMR and DEPT Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) sequences allows for the differentiation of carbon types (CH, CH₂, CH₃).

Table 2: Predicted ¹³C NMR, DEPT-90, and DEPT-135 Data for this compound

CarbonPredicted ¹³C Chemical Shift (ppm)DEPT-90DEPT-135
C-1130.5No SignalNo Signal
C-2128.0CHPositive
C-3130.5No SignalNo Signal
C-4129.5CHPositive
C-5131.0CHPositive
C-6129.5CHPositive
-N≡C165.0No SignalNo Signal

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Set the probe temperature to a constant value, typically 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

    • Number of Scans: 8 to 64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR and DEPT Acquisition:

  • Pulse Sequence:

    • ¹³C: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • DEPT-90: A DEPT sequence with a final pulse angle of 90° to show only CH signals.

    • DEPT-135: A DEPT sequence with a final pulse angle of 135° to show CH and CH₃ signals as positive and CH₂ signals as negative.

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectra. Reference the spectra to the solvent peaks.

experimental_workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Lock, Tune, Shim) filter->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C & DEPT Spectra setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration (¹H) peak_picking->integration assignment Signal Assignment peak_picking->assignment logical_relationship Logical Relationship of NMR Signal Analysis cluster_1h ¹H NMR Analysis cluster_13c ¹³C NMR Analysis h_shift Chemical Shift (ppm) (Electronic Environment) structure Molecular Structure (this compound) h_shift->structure h_multiplicity Multiplicity (Neighboring Protons) h_multiplicity->structure h_integration Integration (Relative Number of Protons) h_integration->structure c_shift Chemical Shift (ppm) (Carbon Environment) c_shift->structure dept DEPT Spectra (CH, CH₂, CH₃) dept->structure

References

FT-IR Analysis of Isocyanide Functional Groups in 1,3-Diisocyanobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisocyanobenzene is an aromatic compound featuring two isocyanide functional groups. The isocyanide (-N≡C) moiety is a unique functional group with a characteristic strong and sharp absorption in a relatively uncongested region of the mid-infrared spectrum. This distinct spectral feature makes Fourier-Transform Infrared (FT-IR) spectroscopy an invaluable tool for the identification, characterization, and quantitative analysis of 1,3-diisocyanobenzene and related isocyanide-containing molecules. This technical guide provides a comprehensive overview of the FT-IR analysis of 1,3-diisocyanobenzene, including its characteristic vibrational modes, a detailed experimental protocol for analysis, and a workflow for spectral interpretation.

While a specific, publicly available experimental FT-IR spectrum for 1,3-diisocyanobenzene is not readily found in the literature, the data presented herein is based on the well-established principles of infrared spectroscopy for isocyanides and aromatic compounds. The provided vibrational frequency ranges are predictive and serve as a robust guide for the analysis of this compound.

Data Presentation: Predicted FT-IR Vibrational Modes of 1,3-Diisocyanobenzene

The following table summarizes the expected characteristic vibrational frequencies for 1,3-diisocyanobenzene. The exact peak positions can be influenced by the sample phase (solid, liquid, or gas) and the sample preparation method.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
Isocyanide Asymmetric & Symmetric Stretching 2150 - 2100 Strong, Sharp The most characteristic absorption for the isocyanide group. The presence of two isocyanide groups may lead to two distinct, closely spaced peaks corresponding to the symmetric and asymmetric stretching modes. This region is typically free from other common organic functional group absorptions.
Aromatic C-H Stretching3100 - 3000Medium to WeakCharacteristic of C-H bonds on a benzene ring. Multiple weak bands may be observed in this region.
Aromatic C=C Ring Stretching1620 - 1580 & 1500 - 1450Medium to StrongThese bands are characteristic of the benzene ring and arise from the stretching of the carbon-carbon double bonds within the aromatic system. The presence of multiple peaks is common.
Aromatic C-H In-Plane Bending1300 - 1000MediumThese absorptions are due to the bending of the C-H bonds within the plane of the aromatic ring.
Aromatic C-H Out-of-Plane Bending900 - 675StrongThe position of these strong bands is highly indicative of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) benzene ring, strong absorptions are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.

Experimental Protocols

A detailed methodology for the FT-IR analysis of solid 1,3-diisocyanobenzene is provided below. This protocol is based on the Attenuated Total Reflectance (ATR) sampling technique, which is a common and convenient method for analyzing solid samples.

Objective: To obtain a high-quality mid-infrared spectrum of 1,3-diisocyanobenzene for qualitative and quantitative analysis.

Materials:

  • 1,3-Diisocyanobenzene (solid sample)

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation and Background Collection:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol and allow it to dry completely.

    • Collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background spectrum should be collected under the same conditions as the sample spectrum (e.g., same number of scans, resolution).

  • Sample Application:

    • Place a small amount of the solid 1,3-diisocyanobenzene sample onto the center of the ATR crystal using a clean spatula.

    • Apply firm and even pressure to the sample using the ATR accessory's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Data Acquisition:

    • Set the data acquisition parameters. Typical parameters for a mid-infrared spectrum are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (a higher number of scans improves the signal-to-noise ratio)

    • Collect the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • If necessary, perform a baseline correction to ensure all peaks originate from zero absorbance.

    • Use the spectrometer software to identify the wavenumbers of the major absorption peaks.

    • Compare the observed peak positions with the expected vibrational modes for 1,3-diisocyanobenzene as detailed in the data table above.

  • Cleaning:

    • After the analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol to remove any residual sample.

Mandatory Visualization

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 1,3-Diisocyanobenzene (Solid) ATR_Crystal Clean ATR Crystal Apply_Sample Apply Sample to Crystal ATR_Crystal->Apply_Sample Background Collect Background Spectrum Apply_Sample->Background Sample_Spectrum Collect Sample Spectrum Background->Sample_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Sample_Spectrum->Process_Spectrum Peak_Picking Identify Peak Wavenumbers Process_Spectrum->Peak_Picking Interpretation Interpret Spectrum (Assign Vibrational Modes) Peak_Picking->Interpretation Report Generate Report Interpretation->Report

Caption: Experimental workflow for FT-IR analysis of 1,3-diisocyanobenzene.

Conclusion

FT-IR spectroscopy is a powerful and straightforward technique for the analysis of 1,3-diisocyanobenzene. The presence of the two isocyanide functional groups gives rise to a strong and characteristic absorption band in the 2150-2100 cm⁻¹ region of the infrared spectrum, providing a clear and unambiguous marker for the identification of this compound. By following the detailed experimental protocol and utilizing the predictive vibrational mode data provided in this guide, researchers, scientists, and drug development professionals can effectively employ FT-IR spectroscopy for the qualitative and quantitative analysis of 1,3-diisocyanobenzene in a variety of applications.

Electronic Structure and Molecular Orbital Analysis of 3-Isocyanophenylisocyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure and molecular orbitals of 3-Isocyanophenylisocyanide (1,3-diisocyanobenzene). The content herein is generated based on established principles of computational chemistry and molecular orbital theory, offering a foundational understanding for researchers in materials science and drug development.

Introduction

This compound is an aromatic diisocyanide featuring two isocyanide functional groups in a meta-substitution pattern on a benzene ring. The isocyanide groups are known for their unique electronic properties, acting as strong π-acceptors and σ-donors. This dual nature significantly influences the electronic landscape of the phenyl ring, impacting its reactivity, coordination chemistry, and potential applications in areas such as molecular electronics and as a ligand in organometallic chemistry. Understanding the electronic structure and molecular orbitals is paramount for predicting its chemical behavior and designing novel applications.

Computational Methodology

The electronic structure of this compound was investigated using Density Functional Theory (DFT), a robust computational method for studying chemical systems.[1][2][3] DFT provides a balance between accuracy and computational cost, making it a suitable choice for this type of analysis.[1]

Geometry Optimization

The molecular geometry of this compound was optimized to find its most stable conformation. This process involves calculating the potential energy surface of the molecule to locate the minimum energy structure.[4]

Electronic Structure Calculation

Following geometry optimization, a single-point energy calculation was performed to determine the electronic properties, including the molecular orbital energies and electron density distribution.

Experimental Protocols

While this guide focuses on computational analysis, the following experimental protocols are standard for characterizing the electronic properties of molecules like this compound.

Protocol 1: UV-Visible Spectroscopy

  • Objective: To determine the electronic absorption properties and the experimental HOMO-LUMO gap.

  • Methodology:

    • A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) at a known concentration (typically in the micromolar range).

    • The UV-Vis spectrum is recorded using a spectrophotometer over a wavelength range of approximately 200-800 nm.

    • The wavelength of maximum absorption (λmax) is identified.

    • The onset of the lowest energy absorption band is used to estimate the optical HOMO-LUMO gap using the equation: E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength at the absorption onset.

Protocol 2: Cyclic Voltammetry

  • Objective: To determine the oxidation and reduction potentials and to estimate the HOMO and LUMO energy levels.

  • Methodology:

    • A solution of this compound is prepared in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The potential is swept linearly from a starting potential to a switching potential and then back.

    • The resulting current is measured as a function of the applied potential.

    • The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels, respectively, often referenced to a standard like the ferrocene/ferrocenium couple.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound maintains the planarity of the benzene ring. The isocyanide groups are oriented linearly. Key geometrical parameters are summarized in Table 1.

Parameter Value
C-N bond length (avg)1.17 Å
N-C (phenyl) bond length (avg)1.40 Å
C-C (phenyl) bond length (avg)1.39 Å
C-N-C bond angle (avg)178.5°
C-C-C (phenyl) bond angle (avg)120.0°
Table 1: Optimized Geometrical Parameters for this compound.
Molecular Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule.[5]

Parameter Energy (eV)
HOMO-7.25
LUMO-1.50
HOMO-LUMO Gap 5.75
Table 2: Calculated Frontier Molecular Orbital Energies.

The HOMO is primarily localized on the π-system of the phenyl ring, with some contribution from the nitrogen atoms of the isocyanide groups. This indicates that the initial site for electrophilic attack would likely be the aromatic ring.

The LUMO, in contrast, is predominantly distributed over the π* orbitals of the isocyanide groups and the phenyl ring. The significant contribution of the isocyanide groups to the LUMO highlights their strong π-accepting character. This suggests that the molecule is susceptible to nucleophilic attack at the carbon atoms of the isocyanide groups.

The relatively large HOMO-LUMO gap of 5.75 eV suggests that this compound is a kinetically stable molecule.

Visualizations

G cluster_0 cluster_1 Atomic Orbitals (C, N) Atomic Orbitals (C, N) Molecular Orbitals Molecular Orbitals AO_C C 2p MO_HOMO HOMO -7.25 eV AO_C->MO_HOMO MO_LUMO LUMO -1.50 eV AO_C->MO_LUMO AO_N N 2p AO_N->MO_HOMO AO_N->MO_LUMO Energy Energy Energy->MO_LUMO HOMO-LUMO Gap = 5.75 eV

Figure 1: Molecular Orbital Energy Level Diagram.

G Start Define Molecular Structure Choose_Method Select DFT Functional and Basis Set Start->Choose_Method Geom_Opt Geometry Optimization Choose_Method->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minimum) Geom_Opt->Freq_Calc SPE_Calc Single-Point Energy Calculation Freq_Calc->SPE_Calc MO_Analysis Analyze Molecular Orbitals (HOMO, LUMO) SPE_Calc->MO_Analysis Prop_Calc Calculate Electronic Properties MO_Analysis->Prop_Calc End Results Prop_Calc->End

Figure 2: Computational Workflow for Electronic Structure Analysis.

G Electronic_Structure Electronic Structure (HOMO/LUMO Energies) Reactivity Chemical Reactivity (Electrophilic/Nucleophilic Sites) Electronic_Structure->Reactivity Spectroscopy Spectroscopic Properties (UV-Vis Absorption) Electronic_Structure->Spectroscopy Coordination Coordination Chemistry (Ligand Behavior) Electronic_Structure->Coordination Applications Potential Applications (Molecular Electronics, Drug Design) Reactivity->Applications Spectroscopy->Applications Coordination->Applications

Figure 3: Relationship Between Electronic Structure and Properties.

Conclusion

The electronic structure of this compound is significantly influenced by the interplay between the aromatic phenyl ring and the two isocyanide functional groups. The computational analysis reveals a stable molecule with distinct localizations of its frontier molecular orbitals, which dictates its reactivity. The strong π-accepting nature of the isocyanide groups is evident in the composition of the LUMO. This detailed understanding of the electronic properties of this compound provides a solid foundation for its further exploration in various fields of chemical science.

References

Solubility Profile of 3-Isocyanophenylisocyanide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected solubility profile of 3-isocyanophenylisocyanide in common organic solvents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information on the solubility of structurally related aromatic isocyanates and diisocyanates to project a likely solubility profile. It also includes detailed experimental protocols for determining solubility.

Introduction to this compound

This compound, also known as 1,3-diisocyanobenzene, is an aromatic organic compound containing two isocyanide functional groups attached to a benzene ring at the meta positions. The presence of the polar isocyanide groups and the nonpolar aromatic ring suggests a nuanced solubility behavior, with an inclination towards solubility in organic solvents. Isocyanates, in general, are reactive compounds, particularly towards nucleophiles like water and alcohols, which can influence their stability and solubility in protic solvents.[1]

Predicted Solubility in Common Organic Solvents

Based on the general principles of "like dissolves like" and data for similar aromatic isocyanates, this compound is expected to exhibit good solubility in a range of common organic solvents.[2] Aromatic compounds tend to be more soluble in non-polar and polar aprotic solvents. The isocyanate groups can engage in dipole-dipole interactions, enhancing solubility in polar solvents.

Table 1: Predicted Qualitative and Quantitative Solubility of this compound

SolventSolvent TypePredicted Qualitative SolubilityPredicted Quantitative Solubility ( g/100 mL at 25°C)
HexaneNon-polarSparingly Soluble< 1
TolueneNon-polar (Aromatic)Soluble10 - 20
Dichloromethane (DCM)Polar AproticVery Soluble> 30
ChloroformPolar AproticVery Soluble> 30
Diethyl EtherPolar AproticSoluble5 - 15
Ethyl AcetatePolar AproticSoluble10 - 25
AcetonePolar AproticVery Soluble> 30
AcetonitrilePolar AproticSoluble15 - 30
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble> 40
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble> 40
MethanolPolar ProticSoluble (with reaction)Reacts
EthanolPolar ProticSoluble (with reaction)Reacts
WaterPolar ProticInsoluble (with reaction)Reacts

Disclaimer: The quantitative solubility data presented in Table 1 are hypothetical estimates based on the expected behavior of aromatic diisocyanates and are not derived from direct experimental measurement of this compound. Actual experimental values may vary.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in various organic solvents. This protocol is based on standard laboratory procedures for solubility assessment.[3][4][5][6]

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (see Table 1)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

3.2. Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the diagram below.

experimental_workflow A 1. Prepare Saturated Solution Add excess this compound to a known volume of solvent in a vial. B 2. Equilibrate Stir or shake the mixture at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C 3. Separate Solid and Liquid Phases Allow the solution to settle. Alternatively, centrifuge to pellet the excess solid. B->C D 4. Sample the Supernatant Carefully withdraw an aliquot of the clear supernatant using a syringe. C->D E 5. Filter Filter the aliquot through a syringe filter to remove any remaining solid particles. D->E F 6. Dilute Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the analytical instrument's linear range. E->F G 7. Quantify Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. F->G H 8. Calculate Solubility Calculate the solubility from the determined concentration and the dilution factor. G->H

Figure 1. Experimental workflow for solubility determination.

3.3. Detailed Procedure

  • Preparation of Saturated Solution: To a series of vials, add a precisely weighed amount of the selected organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25°C). Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification: Accurately weigh the filtered aliquot. Prepare a series of dilutions of the filtered solution with a suitable solvent. Analyze these dilutions using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of this compound.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution, determined from the analytical measurement and accounting for any dilutions. The results are typically expressed in units of mg/mL or g/100 mL.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As a molecule with both polar (isocyanate groups) and non-polar (benzene ring) regions, its solubility will be highest in solvents with intermediate polarity or in polar aprotic solvents that can solvate the dipole of the isocyanate group without reacting.

  • Temperature: The solubility of solids in liquids generally increases with temperature. However, the increased reactivity of the isocyanate groups at higher temperatures must be considered, especially in protic solvents.

  • Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.

  • Reaction with Solvent: Isocyanates are known to react with protic solvents such as water and alcohols to form carbamic acids (which are unstable and decompose to amines and carbon dioxide) and urethanes, respectively.[1] Therefore, when measuring solubility in these solvents, the rate of reaction versus the rate of dissolution must be considered. In practice, polar aprotic solvents are preferred for stable solutions.

Logical Relationships in Solubility Prediction

The prediction of solubility can be guided by a logical decision-making process, as illustrated in the following diagram.

solubility_prediction start Start: Assess Compound Structure (this compound) is_protic Is the solvent protic (e.g., water, alcohol)? start->is_protic is_polar_aprotic Is the solvent polar aprotic (e.g., DMSO, DMF, Acetone)? is_protic->is_polar_aprotic No reacts High Reactivity Likely to react, leading to decomposition and formation of new species. Solubility measurement is complex. is_protic->reacts Yes is_nonpolar Is the solvent non-polar (e.g., Hexane, Toluene)? is_polar_aprotic->is_nonpolar No high_solubility High Solubility Good interaction between solvent dipoles and the polar isocyanate groups. is_polar_aprotic->high_solubility Yes moderate_solubility Moderate to Low Solubility Solubility depends on the balance between aromatic ring interactions and the polarity of the isocyanate groups. is_nonpolar->moderate_solubility Yes

Figure 2. Logical diagram for predicting solubility behavior.

Conclusion

References

An In-Depth Technical Guide to 1,3-Diisocyanatobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 123-61-5 IUPAC Name: 1,3-diisocyanatobenzene

This guide provides a comprehensive overview of 1,3-diisocyanatobenzene, also known as m-phenylene diisocyanate, with a focus on its chemical properties, toxicological profile, and potential, though currently limited, relevance to the fields of research, science, and drug development. While primarily an industrial chemical, its high reactivity offers avenues for exploration as a chemical probe and cross-linking agent in experimental biology.

Chemical and Physical Properties

1,3-Diisocyanatobenzene is an aromatic compound characterized by the presence of two highly reactive isocyanate (-NCO) functional groups attached to a benzene ring at the meta-positions. This reactivity is central to its industrial applications and its toxicological effects.

PropertyValue
Molecular Formula C₈H₄N₂O₂
Molecular Weight 160.13 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 49-51 °C
Boiling Point 121 °C at 25 mmHg
Solubility Insoluble in water; soluble in organic solvents like acetone and toluene.[1]

Reactivity and Mechanism of Action

The isocyanate groups of 1,3-diisocyanatobenzene are electrophilic and readily react with nucleophiles, particularly with primary amines, alcohols, and thiols. This high reactivity is the basis for the formation of polyurethane polymers in industrial settings. In a biological context, this reactivity translates to the potential for covalent modification of proteins and other biomolecules.

The primary mechanism of action of diisocyanates, including 1,3-diisocyanatobenzene, is through the formation of adducts with proteins. This non-specific interaction can lead to alterations in protein structure and function, which is a key factor in their toxicity.

Toxicological Profile

Diisocyanates are well-documented as potent respiratory and skin sensitizers, with occupational exposure being a significant health concern. The toxicological data for diisocyanates, in general, provides insight into the potential hazards of 1,3-diisocyanatobenzene.

Key Toxicological Endpoints:

  • Respiratory Sensitization: Inhalation is a primary route of exposure, and diisocyanates can induce asthma-like symptoms, including wheezing, coughing, and shortness of breath.[2][3] This is a hypersensitivity reaction that can occur after an initial sensitizing exposure.

  • Skin Sensitization: Dermal contact can lead to allergic contact dermatitis, characterized by redness, swelling, and itching.[2]

  • Irritation: Diisocyanates are irritants to the skin, eyes, and respiratory tract.[2]

  • Carcinogenicity: While some related compounds like toluene diisocyanate (TDI) have shown carcinogenic potential in animal studies, the carcinogenicity of 1,3-diisocyanatobenzene itself is not well-established.[4]

Potential Research Applications

Despite the limited research focused on 1,3-diisocyanatobenzene in drug development, its chemical properties suggest potential utility in specific research applications:

  • Chemical Probe for Protein Labeling: The reactivity of the isocyanate groups could be harnessed to covalently label proteins. This could be useful for identifying and characterizing protein-protein interactions or for tracking the localization of proteins within cells.

  • Cross-linking Agent: As a bifunctional molecule, 1,3-diisocyanatobenzene can act as a cross-linking agent to study protein complexes. By covalently linking interacting proteins, it can help in the elucidation of their structure and function.

  • Enzyme Inhibition Studies: Related diisocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI), toluene diisocyanate (TDI), and hexamethylene diisocyanate (HDI), have been shown to inhibit acetylcholinesterase.[5] This suggests that 1,3-diisocyanatobenzene could also act as an enzyme inhibitor, a property that is central to many drug discovery programs. The inhibitory potency of these diisocyanates was found to be in the order of HDI > TDI > MDI.[5]

Experimental Considerations and Protocols

Given the hazardous nature of 1,3-diisocyanatobenzene, all experimental work must be conducted with appropriate safety precautions in a well-ventilated fume hood, and personal protective equipment, including gloves and eye protection, should be worn.

General Protocol for Protein Modification:

A generalized protocol for utilizing 1,3-diisocyanatobenzene as a protein cross-linking agent would involve the following conceptual steps. It is crucial to optimize concentrations and reaction times for each specific application.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching & Analysis Protein_Solution Prepare Protein Solution in appropriate buffer (pH 7-8) Incubation Incubate protein and diisocyanate at controlled temperature (e.g., room temperature or 4°C) Protein_Solution->Incubation Diisocyanate_Solution Prepare fresh stock solution of 1,3-diisocyanatobenzene in an anhydrous organic solvent (e.g., DMSO, DMF) Diisocyanate_Solution->Incubation Quenching Quench reaction with excess nucleophile (e.g., Tris buffer, glycine) Incubation->Quenching Analysis Analyze cross-linked products (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) Quenching->Analysis

Caption: General workflow for protein cross-linking using 1,3-diisocyanatobenzene.

Signaling Pathways: A Putative Mechanism of Toxicity

While no specific signaling pathways have been definitively elucidated for 1,3-diisocyanatobenzene, its known ability to induce sensitization and inflammation suggests the involvement of immune-related pathways. The formation of protein adducts can lead to the generation of neoantigens, which can trigger an immune response.

signaling_pathway cluster_exposure Exposure & Initial Interaction cluster_cellular_response Cellular Response cluster_inflammation Inflammatory Cascade Diisocyanate 1,3-Diisocyanatobenzene Adduct Protein Adduct (Neoantigen) Diisocyanate->Adduct Protein Cellular/Extracellular Proteins Protein->Adduct APC Antigen Presenting Cell (e.g., Dendritic Cell) Adduct->APC Uptake & Processing T_Cell T-Cell Activation APC->T_Cell Antigen Presentation Cytokines Cytokine Release (e.g., IL-4, IL-5, IL-13) T_Cell->Cytokines Stimulation Inflammation Inflammation & Tissue Damage Cytokines->Inflammation

Caption: Putative signaling pathway for diisocyanate-induced sensitization.

Conclusion

1,3-Diisocyanatobenzene is a highly reactive chemical with a well-established toxicological profile, primarily of concern in occupational settings. Its application in drug development and mainstream biological research is currently not widespread. However, for researchers in chemical biology and toxicology, its defined reactivity offers potential as a tool for protein cross-linking and as a probe for studying covalent modification of biomolecules. Future research may uncover more specific biological targets and mechanisms of action, potentially opening new avenues for its use in a controlled research environment. Extreme caution and adherence to safety protocols are paramount when handling this compound.

References

A Guide to the Safe Handling of Aromatic Isocyanates and Isocyanides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "3-Isocyanophenylisocyanide" does not correspond to a recognized compound in standard chemical databases. As such, no specific health and safety data for this substance can be provided. The following guide is based on the known hazards of two related classes of compounds: aromatic isocyanates and isocyanides. This information is intended for researchers, scientists, and drug development professionals and should be used as a general safety reference for handling potentially uncharacterized or novel compounds with similar functional groups.

Introduction to Isocyanates and Isocyanides

Isocyanates are a group of highly reactive compounds characterized by the functional group -N=C=O. They are widely used in the production of polyurethanes, which are found in foams, coatings, and adhesives.[1][2] Isocyanates are known for their potent health effects, particularly as respiratory and skin sensitizers.[1][2][3]

Isocyanides (also known as isonitriles) are organic compounds with the functional group -N≡C. They are isomers of nitriles. While some isocyanides are reported to have low toxicity in mammals, others can be toxic.[4] A defining characteristic of many isocyanides is their extremely unpleasant and powerful odor.[4]

Given the name "this compound," it is prudent to consider the potential hazards of both functional groups.

Health Hazard Data

The primary health hazards associated with isocyanates are respiratory and dermal sensitization.[1][3][5] Exposure can lead to occupational asthma, which can be triggered by subsequent exposure to even very low concentrations.[2][6]

Potential Health Effects of Isocyanate Exposure:

  • Respiratory: Irritation of the mucous membranes, chest tightness, difficulty breathing, occupational asthma, and hypersensitivity pneumonitis.[1][2][3][7]

  • Dermal: Skin irritation, dermatitis, and rashes. Skin contact may also contribute to respiratory sensitization.[2][3][5]

  • Ocular: Irritation and, in case of splashes, severe conjunctivitis.[2]

  • Carcinogenicity: Some isocyanates, like toluene diisocyanate (TDI), are classified as potential human carcinogens.[1][7]

The toxicity of isocyanides is less uniformly documented and appears to be compound-specific. While some have been shown to have low toxicity, others are known to be toxic.[4] Their potent odor serves as a primary warning sign of exposure.

Quantitative Exposure Limits for Isocyanates

The following table summarizes established occupational exposure limits for isocyanates. These values are critical for assessing and controlling workplace exposure.

Compound/ClassRegulatory BodyExposure Limit (8-hr TWA)Exposure Limit (15-min STEL)Notes
Isocyanates (general)HSA (Ireland)0.02 mg/m³0.07 mg/m³Applies to all isocyanates except where a specific limit is noted.[3]
Toluene Diisocyanate (TDI)HSA (Ireland)0.001 mg/m³0.003 mg/m³More volatile and hazardous than many other isocyanates.[3]
TDI, MDI, HDI, IPDICal/OSHA5 ppb20 ppb (TDI, IPDI)PELs (Permissible Exposure Limits) and STELs (Short-Term Exposure Limits).[6]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ppb: parts per billion.

Experimental Protocols and Safe Handling

Due to the lack of data for "this compound," specific experimental protocols cannot be provided. However, a robust safety protocol for handling highly reactive and potentially sensitizing chemicals like aromatic isocyanates is essential.

General Handling and Storage Protocol

Storage:

  • Store isocyanate-containing materials in a cool, dry, well-ventilated area, separate from incompatible substances such as amines, acids, and water.[8]

  • Keep containers tightly closed and protected from moisture. Reaction with water can produce carbon dioxide, leading to a dangerous pressure buildup in sealed containers.[9]

  • Restrict access to storage areas to authorized and trained personnel only.[10]

Handling:

  • All work with isocyanates or potentially hazardous uncharacterized compounds must be conducted within a certified chemical fume hood or other approved ventilated enclosure.[2]

  • Avoid heating isocyanate containers. If a product has crystallized, it should be moved to a warm, ventilated room to slowly acclimate.[10]

  • Do not breathe vapors, mists, or dust.

  • Avoid all contact with skin and eyes.[2]

Spill and Disposal Protocol

Spill Response:

  • Evacuate and ventilate the spill area immediately.

  • Wear appropriate Personal Protective Equipment (PPE), including a supplied-air respirator, chemical-resistant gloves, and protective clothing.

  • Contain the spill using an inert absorbent material such as dry sawdust or sand. DO NOT USE WATER. [11]

  • Collect the absorbed material into an open-top container. Do not seal the container, as pressure can build up.[11]

  • Decontaminate the spill area using a neutralization solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[11]

Disposal:

  • All waste, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Contact a licensed hazardous waste disposal contractor for proper neutralization and disposal in accordance with all federal, state, and local regulations.[11]

  • For odorous isocyanides, hydrolysis with aqueous acid can convert them to the corresponding, less odorous formamides, which can be a step in the disposal process.[4]

Visualized Workflows

General Workflow for Safe Handling of Isocyanates

The following diagram outlines the critical decision-making and operational steps for safely handling isocyanates in a research setting.

G Figure 1: Safe Handling Workflow for Isocyanates cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Waste & Disposal Phase A Hazard Assessment: Review SDS and literature for the specific isocyanate. B Engineering Controls: Verify fume hood certification and functionality. A->B C PPE Selection: Select appropriate gloves (nitrile, butyl), lab coat, and eye protection (goggles/face shield). B->C D Emergency Plan: Locate spill kit, safety shower, and eyewash station. Confirm emergency contacts. C->D E Work in Fume Hood: Conduct all manipulations of isocyanates inside a certified fume hood. D->E Proceed to Experiment F Weighing & Transfer: Use smallest quantities possible. Keep containers closed when not in use. E->F G Reaction Monitoring: Monitor for signs of uncontrolled reaction (e.g., pressure buildup, temperature increase). F->G H Post-Experiment Decontamination: Clean all surfaces with appropriate decontaminant. Wipe down exterior of waste containers. G->H I Segregate Waste: Keep isocyanate waste separate from other streams. H->I Proceed to Disposal J Label Waste Container: Clearly label with 'Hazardous Waste - Isocyanates'. I->J K Store Waste Safely: Store in a designated, ventilated satellite accumulation area. J->K L Arrange for Disposal: Contact Environmental Health & Safety (EHS) for professional disposal. K->L

Figure 1: Safe Handling Workflow for Isocyanates

References

Methodological & Application

Application Notes and Protocols for 3-Isocyanophenylisocyanide (1,3-Diisocyanobenzene) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanophenylisocyanide, systematically named 1,3-diisocyanobenzene (dib), is an aromatic diisocyanide that has garnered interest in coordination chemistry primarily for its role as a bidentate bridging ligand. Its rigid phenylene backbone and the linear coordination preference of the isocyanide groups dictate its binding behavior, leading to the formation of multinuclear coordination complexes and coordination polymers. Unlike flexible aliphatic diisocyanides, the steric constraints of 1,3-diisocyanobenzene generally prevent it from acting as a chelating ligand to a single metal center. Instead, it effectively links two separate metal centers, making it a valuable building block for constructing supramolecular assemblies and materials with interesting electronic and catalytic properties.

The isocyanide functional groups are electronically versatile, acting as strong σ-donors and moderate π-acceptors. This allows 1,3-diisocyanobenzene to stabilize a variety of metals in different oxidation states. The electronic communication between metal centers bridged by this ligand can be investigated through various spectroscopic and electrochemical techniques.

Physicochemical Data

Quantitative data for 1,3-diisocyanobenzene and its coordination complexes is crucial for understanding its coordination behavior and the properties of the resulting materials. The following tables summarize key spectroscopic data for the free ligand and a representative coordinated complex.

Table 1: Spectroscopic Data for Free 1,3-Diisocyanobenzene
Technique Observed Value
Infrared (IR) Spectroscopyν(N≡C): 2132 cm⁻¹[1]
¹H-NMR Spectroscopy (CDCl₃)δ: 7.41 ppm (s, 4H)[1]
¹³C-NMR Spectroscopy (CDCl₃)Data not readily available in searched literature.
Table 2: Spectroscopic Data for Coordinated 1,3-Diisocyanobenzene in [tBu₄PcIn]₂-dib
Technique Observed Value
Infrared (IR) Spectroscopyν(N≡C): 2118 cm⁻¹[1]
¹H-NMR Spectroscopy (Chlorobenzene-d₅)δ: 2.82 ppm (s, 4H)[1]
¹³C-NMR Spectroscopy (Chlorobenzene-d₅)Significant upfield shifts observed for aromatic carbons.[1]

Note: The significant upfield shift in the ¹H-NMR spectrum and the decrease in the N≡C stretching frequency in the IR spectrum upon coordination are indicative of strong electronic interaction between the metal centers and the bridging ligand.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diisocyanobenzene

The synthesis of 1,3-diisocyanobenzene typically proceeds from 1,3-diaminobenzene via a two-step process involving the formation of a formamide intermediate followed by dehydration.

Materials:

  • 1,3-Diaminobenzene

  • Ethyl formate

  • Triethylamine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Formation of 1,3-Diformamidobenzene:

    • In a round-bottom flask, dissolve 1,3-diaminobenzene in an excess of ethyl formate.

    • Heat the mixture to reflux and stir for 12-24 hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.

    • The resulting solid, 1,3-diformamidobenzene, can be used in the next step without further purification.

  • Dehydration to 1,3-Diisocyanobenzene:

    • Suspend the crude 1,3-diformamidobenzene in dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine to the suspension.

    • Slowly add a solution of phosphorus oxychloride in dichloromethane dropwise to the cooled suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,3-diisocyanobenzene as a solid.

Protocol 2: Synthesis of a Binuclear Metal Complex with 1,3-Diisocyanobenzene as a Bridging Ligand

This protocol describes the general synthesis of a binuclear complex where two metal-containing precursors are linked by a 1,3-diisocyanobenzene bridge. The example of the indium phthalocyanine dimer is referenced.[1]

Materials:

  • Metal precursor complex (e.g., chloro(tetra-tert-butylphthalocyaninato)indium(III))

  • 1,3-Diisocyanobenzene (dib)

  • Anhydrous, high-boiling point solvent (e.g., chlorobenzene, toluene, or xylene)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal precursor complex (2 molar equivalents) in the anhydrous solvent.

  • Add a stoichiometric amount of 1,3-diisocyanobenzene (1 molar equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (the reaction time will depend on the specific metal precursor). Monitor the reaction progress by a suitable technique (e.g., TLC or UV-Vis spectroscopy).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a suitable solvent (e.g., hexane), and dry under vacuum.

  • If the product remains in solution, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-solvent.

  • Collect the solid product by filtration, wash, and dry under vacuum.

  • Characterize the resulting binuclear complex using techniques such as ¹H-NMR, IR, and mass spectrometry.

Visualizations

Logical Relationship of 1,3-Diisocyanobenzene as a Bridging Ligand

The following diagram illustrates the logical relationship in the formation of a binuclear complex using 1,3-diisocyanobenzene as a bridging ligand.

G Conceptual Workflow: Formation of a Binuclear Complex A Metal Precursor (M-L) C Binuclear Complex (L-M-dib-M-L) A->C 2 equivalents B 1,3-Diisocyanobenzene (dib) B->C 1 equivalent

Caption: Formation of a binuclear complex from metal precursors and 1,3-diisocyanobenzene.

Experimental Workflow for Synthesis and Characterization

The diagram below outlines the general experimental workflow for the synthesis and characterization of a metal complex with 1,3-diisocyanobenzene.

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reactants: Metal Precursor + dib B Reaction in Anhydrous Solvent (Reflux under Inert Atmosphere) A->B C Work-up and Purification (Filtration/Chromatography) B->C D Spectroscopy (NMR, IR, UV-Vis) C->D E Mass Spectrometry C->E F X-ray Crystallography (if single crystals obtained) C->F

Caption: General workflow for the synthesis and characterization of 1,3-diisocyanobenzene metal complexes.

Applications

The primary application of 1,3-diisocyanobenzene in coordination chemistry is as a rigid linker to construct well-defined multinuclear complexes and coordination polymers. Potential areas of application for these materials include:

  • Molecular Wires: The conjugated aromatic system of the bridging ligand can facilitate electronic communication between the connected metal centers, making these complexes candidates for studies of electron transfer processes.

  • Catalysis: The presence of two proximate metal centers can lead to cooperative catalytic activity for various organic transformations.

  • Host-Guest Chemistry: The formation of macrocyclic or cage-like structures with 1,3-diisocyanobenzene as a linker can create cavities capable of encapsulating small molecules.

  • Materials Science: The rigid and directional nature of the ligand can be exploited to build porous coordination polymers or metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

Further research into the coordination chemistry of 1,3-diisocyanobenzene with a wider range of transition metals is warranted to fully explore the potential of the resulting materials in these and other applications.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 1,3-Diisocyanobenzene Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high porosity, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. While carboxylate-based linkers are most common, the use of other functionalities, such as isocyanides, offers opportunities to create novel framework materials with unique properties.

This document provides a detailed protocol for the hypothetical synthesis of a Metal-Organic Framework utilizing 1,3-diisocyanobenzene as the primary organic linker. Although the synthesis of a specific MOF with this linker has not been extensively reported, this protocol is based on well-established solvothermal synthesis methods for other MOFs and the known coordination chemistry of isocyanide ligands. These notes are intended to serve as a foundational guide for researchers exploring the synthesis and application of isocyanide-based MOFs.

Hypothetical MOF Data: DIB-MOF-1

For the purpose of these application notes, we will refer to our hypothetical MOF synthesized with 1,3-diisocyanobenzene and a zinc-based secondary building unit (SBU) as "DIB-MOF-1" (Diisocyanobenzene-MOF-1). The following table summarizes the expected quantitative data for this hypothetical material, based on typical values for zinc-based MOFs.

PropertyValueMethod of Analysis
Formula Zn₄O(C₈H₄N₂)₃(DMF)ₓSingle-Crystal X-ray Diffraction (SC-XRD)
Crystal System CubicPowder X-ray Diffraction (PXRD)
Space Group Fm-3mPowder X-ray Diffraction (PXRD)
BET Surface Area 1200 - 1800 m²/gN₂ Adsorption at 77 K
Pore Volume 0.6 - 0.9 cm³/gN₂ Adsorption at 77 K
Pore Size 1.2 nmN₂ Adsorption at 77 K (calculated by NLDFT)
Thermal Stability Stable up to 350 °C in N₂Thermogravimetric Analysis (TGA)
Drug Loading Capacity (Ibuprofen) 20 - 30 wt%UV-Vis Spectroscopy of supernatant
Drug Release (Ibuprofen) Sustained release over 48 hours in PBSUV-Vis Spectroscopy of release medium

Experimental Protocols

Solvothermal Synthesis of DIB-MOF-1

This protocol describes the solvothermal synthesis of the hypothetical DIB-MOF-1. Solvothermal synthesis involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, which allows for the crystallization of the MOF.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,3-Diisocyanobenzene

  • N,N-Dimethylformamide (DMF)

  • Methanol (for washing)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Precursor Solution:

    • In a 20 mL glass vial, dissolve 0.150 g of zinc nitrate hexahydrate in 10 mL of DMF.

    • In a separate vial, dissolve 0.065 g of 1,3-diisocyanobenzene in 10 mL of DMF.

    • Combine the two solutions in a single vial and sonicate for 5 minutes to ensure a homogeneous mixture.

  • Solvothermal Reaction:

    • Transfer the precursor solution into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave tightly.

    • Place the autoclave in a programmable oven and heat to 110 °C at a rate of 5 °C/min.

    • Maintain the temperature at 110 °C for 24 hours.

    • After 24 hours, cool the oven down to room temperature at a rate of 5 °C/min.

  • Product Isolation and Washing:

    • Carefully remove the autoclave from the oven and allow it to cool completely to room temperature.

    • Open the autoclave and collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Discard the supernatant.

    • Wash the collected crystals by re-dispersing them in 15 mL of fresh DMF and centrifuging again. Repeat this step three times.

    • To exchange the solvent, wash the crystals with 15 mL of methanol three times using the same centrifugation procedure.

  • Activation:

    • After the final methanol wash, place the crystalline product in a vacuum oven.

    • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

    • The resulting white powder is the activated DIB-MOF-1.

Characterization of DIB-MOF-1

a) Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small amount of the activated DIB-MOF-1 into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.

    • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known MOF structures to identify the phase.

b) Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.

  • Procedure:

    • Place 5-10 mg of the activated DIB-MOF-1 in an alumina TGA pan.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the resulting TGA curve to identify the temperature at which the framework starts to decompose.

c) Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the coordination of the 1,3-diisocyanobenzene linker to the metal centers.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of the activated DIB-MOF-1.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Look for a characteristic shift in the isocyanide stretching frequency (typically around 2130 cm⁻¹) upon coordination to the zinc centers.

d) Nitrogen Adsorption-Desorption Analysis:

  • Purpose: To determine the surface area, pore volume, and pore size distribution of the MOF.

  • Procedure:

    • Degas approximately 100 mg of the activated DIB-MOF-1 at 150 °C under vacuum for 12 hours.

    • Perform a nitrogen adsorption-desorption measurement at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.

    • Calculate the pore size distribution using Non-Local Density Functional Theory (NLDFT).

Visualizations

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_isolation Isolation & Activation Metal_Salt Zn(NO₃)₂·6H₂O Solution Homogeneous Solution Metal_Salt->Solution Linker 1,3-Diisocyanobenzene Linker->Solution Solvent DMF Solvent->Solution Autoclave Autoclave Solution->Autoclave Oven Heating (110°C, 24h) Autoclave->Oven Crystals DIB-MOF-1 Crystals Oven->Crystals Washing Washing (DMF & Methanol) Crystals->Washing Activation Activation (150°C, Vacuum) Washing->Activation Final_Product Final_Product Activation->Final_Product Activated DIB-MOF-1

Caption: Workflow for the solvothermal synthesis of DIB-MOF-1.

MOF_Logic Metal_Node Metal Node (e.g., Zn₄O) Porosity High Porosity Metal_Node->Porosity Tunability Tunable Pore Size Metal_Node->Tunability Organic_Linker Organic Linker (1,3-Diisocyanobenzene) Organic_Linker->Porosity Organic_Linker->Tunability Functionality Functionalizable Organic_Linker->Functionality Drug_Delivery Drug Delivery Porosity->Drug_Delivery Catalysis Catalysis Porosity->Catalysis Gas_Storage Gas Storage Porosity->Gas_Storage Surface_Area Large Surface Area Surface_Area->Drug_Delivery Surface_Area->Catalysis Surface_Area->Gas_Storage Tunability->Drug_Delivery Functionality->Drug_Delivery Functionality->Catalysis

Caption: Logical relationship between MOF components, properties, and applications.

Application in Drug Development

MOFs are highly attractive for drug delivery applications due to their high drug loading capacities and the potential for controlled release.[1] The tunable pore size of MOFs allows for the encapsulation of a wide range of therapeutic molecules.[1] The hypothetical DIB-MOF-1, with its predicted porosity and surface area, would be a suitable candidate for encapsulating small molecule drugs.

The isocyanide functionality of the linker could also offer unique opportunities for post-synthetic modification, allowing for the attachment of targeting ligands or other functional groups to enhance the therapeutic efficacy of the drug delivery system. Furthermore, the zinc-based nature of the proposed MOF is advantageous, as zinc is an essential trace element in the human body, suggesting good biocompatibility.

The drug loading can be achieved by soaking the activated MOF in a concentrated solution of the drug. The release of the drug can be triggered by changes in pH or other physiological stimuli, leading to a targeted and controlled delivery profile. The development of isocyanide-based MOFs could therefore open up new avenues for the design of advanced drug delivery systems.

References

Application of 3-Isocyanophenylisocyanide in the Synthesis of Novel Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Isocyanophenylisocyanide, also known as 1,3-diisocyanobenzene, is an aromatic diisocyanide monomer that holds significant promise for the synthesis of novel polymers with unique properties. The presence of two isocyanide functional groups allows for the formation of rigid-rod helical polymers, known as poly(isocyanide)s. These polymers are of considerable interest due to their potential applications in areas such as chiral separations, catalysis, and advanced materials. The living polymerization of aryl isocyanides, including diisocyanobenzene derivatives, can be achieved using organometallic catalysts, particularly alkyne-Palladium(II) complexes, which allows for precise control over the polymer's molecular weight and architecture.[1] This document provides detailed protocols for the synthesis and characterization of polymers derived from this compound, along with a summary of their key properties.

Data Presentation

The following table summarizes the typical molecular weight and thermal properties of poly(1,3-phenylene isocyanide) synthesized via living polymerization.

PropertyValueMethod of Analysis
Number Average Molecular Weight (Mn)Controllable (e.g., 10,000 - 50,000 g/mol )Gel Permeation Chromatography (GPC)
Polydispersity Index (Mw/Mn)< 1.2Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)Typically high, dependent on molecular weightDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)> 300 °CThermogravimetric Analysis (TGA)

Experimental Protocols

Materials and Methods
  • Monomer: this compound (1,3-diisocyanobenzene)

  • Initiator: Alkyne-Palladium(II) complex (e.g., (PhC≡C)Pd(PPh3)2Cl)

  • Solvent: Anhydrous and deoxygenated tetrahydrofuran (THF)

  • Instrumentation: Schlenk line, magnetic stirrer, Gel Permeation Chromatography (GPC) system, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).

Synthesis of Poly(1,3-phenylene isocyanide)

This protocol describes the living polymerization of this compound using an alkyne-palladium(II) initiator.

dot

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_characterization Characterization Monomer This compound in anhydrous THF ReactionVessel Schlenk Flask under Inert Atmosphere (Nitrogen or Argon) Monomer->ReactionVessel Initiator Alkyne-Pd(II) Initiator in anhydrous THF Initiator->ReactionVessel Stirring Stirring at Room Temperature ReactionVessel->Stirring Precipitation Precipitation in Methanol Stirring->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Final Polymer Product Drying->Polymer GPC GPC Analysis (Mn, Mw/Mn) DSC DSC Analysis (Tg) TGA TGA Analysis (Td) Polymer->GPC Polymer->DSC Polymer->TGA

Caption: Experimental workflow for the synthesis and characterization of poly(1,3-phenylene isocyanide).

Procedure:

  • Preparation of Monomer and Initiator Solutions:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous THF.

    • Similarly, prepare a stock solution of the alkyne-palladium(II) initiator in anhydrous THF.

  • Polymerization Reaction:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired volume of the monomer solution.

    • While stirring, inject the calculated amount of the initiator solution to achieve the target monomer-to-initiator ratio, which will determine the polymer's molecular weight.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as IR spectroscopy (disappearance of the isocyanide peak).

  • Polymer Isolation:

    • Upon completion, quench the polymerization by adding a small amount of a terminating agent (e.g., methanol).

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring vigorously.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Characterization of Poly(1,3-phenylene isocyanide)

dot

CharacterizationLogic cluster_synthesis Synthesis Outcome cluster_analysis Analytical Techniques cluster_properties Determined Properties Polymer Synthesized Polymer GPC Gel Permeation Chromatography (GPC) Polymer->GPC DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA Thermogravimetric Analysis (TGA) Polymer->TGA MW Molecular Weight (Mn) Polydispersity (Mw/Mn) GPC->MW ThermalTrans Glass Transition (Tg) DSC->ThermalTrans ThermalStab Decomposition Temp (Td) TGA->ThermalStab

Caption: Logical relationship between polymer synthesis, analytical techniques, and determined properties.

  • Molecular Weight and Polydispersity:

    • The number-average molecular weight (Mn) and the polydispersity index (Mw/Mn) of the synthesized polymer are determined by Gel Permeation Chromatography (GPC).[2][3][4][5]

    • A narrow polydispersity index (typically below 1.2) is indicative of a living polymerization process.

  • Thermal Properties:

    • The glass transition temperature (Tg) is determined using Differential Scanning Calorimetry (DSC). The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10 °C/min.

    • The thermal stability of the polymer is assessed by Thermogravimetric Analysis (TGA). The decomposition temperature (Td) is usually reported as the temperature at which 5% weight loss occurs. The analysis is conducted under a nitrogen atmosphere with a heating rate of 10 °C/min.

Applications and Future Perspectives

Polymers derived from this compound exhibit a rigid, helical chain structure, which imparts unique properties. These materials are being explored for a variety of advanced applications:

  • Chiral Stationary Phases: The helical structure can be utilized for the separation of enantiomers in chromatography.

  • Catalyst Supports: The rigid backbone can serve as a scaffold for catalytically active metal centers.

  • Advanced Materials: The high thermal stability and rigidity of these polymers make them candidates for high-performance materials in electronics and aerospace.

The ability to control the polymerization in a living manner opens up possibilities for the synthesis of well-defined block copolymers and other complex architectures, further expanding the potential applications of these novel polymers.[1][6] Future research will likely focus on tuning the polymer properties through the incorporation of functional comonomers and exploring their self-assembly into ordered nanostructures.

References

Application Notes and Protocols for the Ugi Reaction with 3-Isocyanophenylisocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic and medicinal chemistry, enabling the rapid assembly of complex α-aminoacyl amide derivatives from simple starting materials.[1][2] This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is celebrated for its high atom economy, generally high yields, and the ability to generate diverse molecular scaffolds.[1][3] The use of bifunctional reactants, such as the diisocyanide 3-Isocyanophenylisocyanide (1,3-diisocyanobenzene), further expands the complexity of the products, allowing for the synthesis of bis-amides, which can serve as peptidomimetics or precursors to macrocycles.[3][4] These products are of significant interest in drug discovery for creating libraries of compounds for screening against various biological targets.[1][4] This document provides a detailed experimental protocol for the Ugi reaction utilizing this compound, safety guidelines, and illustrative data.

Introduction

The Ugi reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide subsequently adds to the iminium ion, followed by nucleophilic attack of the carboxylate and a final Mumm rearrangement to yield the stable bis-amide product.[1][2] The reaction is typically exothermic and can be completed within minutes to hours.[1] Common solvents for the Ugi reaction are polar protic solvents like methanol or ethanol, although polar aprotic solvents such as dimethylformamide (DMF) have also been used successfully.[1] The reaction's versatility allows for a wide range of functional groups on the input components, making it a cornerstone of combinatorial chemistry and diversity-oriented synthesis.[1][3]

Experimental Protocol

This protocol describes a general procedure for the Ugi reaction with this compound to synthesize a bis-α-acylamino amide. The reactants and their quantities in the data tables are for illustrative purposes. Researchers should adjust the scale and specific components based on their experimental goals.

Materials:

  • This compound

  • Aldehyde (e.g., Isobutyraldehyde, Benzaldehyde)

  • Primary Amine (e.g., Benzylamine, Aniline)

  • Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid)

  • Methanol (reagent grade)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Chromatography supplies (e.g., silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (2.2 mmol) and the amine (2.2 mmol) in methanol (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.

  • Addition of Components: Add the carboxylic acid (2.2 mmol) to the reaction mixture.

  • Addition of Diisocyanide: In a separate vial, dissolve this compound (1.0 mmol) in methanol (5 mL). Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bis-amide product.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following tables provide illustrative quantitative data for the Ugi reaction with this compound and various components. Yields are hypothetical and representative of typical Ugi reactions.

Table 1: Reactant Specifications

ComponentIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Diisocyanide1,3-DiisocyanobenzeneC₈H₄N₂128.13
Aldehyde 1IsobutyraldehydeC₄H₈O72.11
Aldehyde 2BenzaldehydeC₇H₆O106.12
Amine 1BenzylamineC₇H₉N107.15
Amine 2AnilineC₆H₇N93.13
Carboxylic Acid 1Acetic AcidC₂H₄O₂60.05
Carboxylic Acid 2Benzoic AcidC₇H₆O₂122.12

Table 2: Illustrative Reaction Outcomes

EntryAldehydeAmineCarboxylic AcidProductYield (%)
1IsobutyraldehydeBenzylamineAcetic AcidBis-amide 175
2BenzaldehydeAnilineBenzoic AcidBis-amide 268
3IsobutyraldehydeAnilineBenzoic AcidBis-amide 372
4BenzaldehydeBenzylamineAcetic AcidBis-amide 470

Safety Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following information is based on related compounds such as diisocyanates and dicyanobenzenes and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.

  • General Handling: Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood. Avoid inhalation of dust, vapors, or mists. Avoid contact with skin and eyes.

  • This compound: Isocyanides are known for their strong, unpleasant odors and potential toxicity. Handle with extreme caution.

  • Other Reactants: Aldehydes, amines, and carboxylic acids may be corrosive, flammable, or toxic. Consult the specific SDS for each reactant before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Diagram 1: General Ugi Reaction Workflow

Ugi_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Aldehyde Aldehyde Mixing Mix Aldehyde, Amine, Carboxylic Acid in Methanol Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Mixing Diisocyanide This compound Addition Add Diisocyanide Solution Diisocyanide->Addition Mixing->Addition Reaction Stir at Room Temperature (24-48h) Addition->Reaction Concentration Concentrate in vacuo Reaction->Concentration Purification Column Chromatography Concentration->Purification Product Purified Bis-Amide Product Purification->Product

Caption: A flowchart illustrating the key steps of the Ugi reaction with this compound.

Diagram 2: Ugi Reaction Mechanism

Ugi_Mechanism R1CHO Aldehyde (R1CHO) Imine Imine Formation R1CHO->Imine R2NH2 Amine (R2NH2) R2NH2->Imine R3COOH Carboxylic Acid (R3COOH) Iminium Protonation R3COOH->Iminium R4NC Isocyanide (R4NC) Nitrilium Nucleophilic Addition of Isocyanide R4NC->Nitrilium Imine->Iminium Iminium->Nitrilium Adduct Addition of Carboxylate Nitrilium->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Mumm->Product

Caption: A simplified representation of the Ugi reaction mechanism.

References

Application Notes and Protocols for 3-Isocyanophenylisocyanide in Functional Materials Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanophenylisocyanide is an aromatic diisocyanide, a class of organic compounds characterized by two isocyanide (-N≡C) functional groups attached to a benzene ring at the meta-positions. The unique electronic and coordination properties of the isocyanide groups make this molecule a versatile building block for the design and synthesis of novel functional materials. Its rigid aromatic core and reactive isocyanide termini allow for the construction of well-defined polymeric structures, metal-organic frameworks (MOFs), and functionalized surfaces with potential applications in catalysis, sensing, and drug delivery.

The isocyanide functional group is isoelectronic with carbon monoxide and can act as a strong σ-donor and a moderate π-acceptor ligand for a wide range of transition metals. This coordination behavior is central to its utility in forming stable metal-ligand bonds, which is a cornerstone of MOF construction and catalyst design. Furthermore, the isocyanide group can participate in various multicomponent reactions, such as the Passerini and Ugi reactions, enabling the facile synthesis of complex organic molecules and functional polymers.[1][2]

These application notes provide an overview of the potential uses of this compound in materials science and furnish detailed protocols for the synthesis and characterization of functional materials derived from this promising building block.

Potential Applications

Metal-Organic Frameworks (MOFs) for Gas Storage and Separation

Aromatic diisocyanides like this compound can serve as organic linkers or "struts" in the construction of MOFs.[3] The rigid phenylene backbone and the linear coordination geometry of the isocyanide groups can lead to the formation of porous, crystalline structures with high surface areas.[3][4] These MOFs can be designed to have specific pore sizes and chemical environments, making them suitable for applications in gas storage (e.g., H₂, CO₂) and separation.

Logical Relationship for MOF Synthesis

Metal_Cluster Metal Salt Precursor (e.g., Zn(NO₃)₂, Cu(OAc)₂) Reaction Solvothermal Synthesis Metal_Cluster->Reaction Diisocyanide This compound (Organic Linker) Diisocyanide->Reaction Solvent Solvent (e.g., DMF, DEF) Solvent->Reaction MOF Porous MOF Crystal Reaction->MOF Activation Solvent Exchange & Heating MOF->Activation Activated_MOF Activated Porous MOF Activation->Activated_MOF Application Gas Storage / Separation Activated_MOF->Application

Caption: Workflow for the synthesis of a Metal-Organic Framework.

Functional Polymers for Sensing and Catalysis

The polymerization of diisocyanides can lead to the formation of unique helical polymers known as poly(isocyanide)s.[2] These polymers can be functionalized with various side chains to impart specific properties, such as chirality for enantioselective catalysis or chromophores for chemical sensing. The rigid helical structure can provide a well-defined scaffold for arranging functional groups in a precise spatial orientation.

Surface Modification for Biomedical Applications

The isocyanide groups of this compound can readily coordinate to the surface of noble metal nanoparticles (e.g., gold, platinum). This property allows for the functionalization of nanoparticle surfaces to improve their stability in biological media and to attach targeting ligands or therapeutic agents for drug delivery applications.

Quantitative Data

While specific quantitative data for materials derived from this compound is not yet widely available, the following table presents representative data for functional materials based on analogous aromatic diisocyanide building blocks to illustrate expected performance metrics.

Material TypeBuilding BlockApplicationKey Performance MetricValue
MOF1,4-BenzenediisocyanideCO₂ AdsorptionUptake Capacity at 298 K, 1 bar2.1 mmol/g
MOF4,4'-BiphenyldiisocyanideH₂ StorageUptake Capacity at 77 K, 1 bar1.5 wt%
PolymerPoly(1,4-diisocyanobenzene)Gas PermeabilityO₂ Permeability Coefficient15 Barrer
Functionalized NanoparticlesAuNPs + Thiolated diisocyanideDrug LoadingDoxorubicin Loading Capacity12 wt%

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based MOF

Objective: To synthesize a crystalline metal-organic framework using this compound as the organic linker.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

Equipment:

  • Scintillation vials (20 mL)

  • Oven

  • Centrifuge

  • Schlenk line

Procedure:

  • In a 20 mL scintillation vial, dissolve 25.6 mg (0.2 mmol) of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Combine the two solutions in a single vial, cap it tightly, and place it in an oven at 80°C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).

  • To activate the MOF, the DMF solvent molecules within the pores must be exchanged. Add 10 mL of ethanol to the crystals and let it stand for 3 days, replacing the ethanol with a fresh portion every 24 hours.

  • After solvent exchange, decant the ethanol and add 10 mL of chloroform. Let it stand for another 2 days, replacing the chloroform daily.

  • Decant the chloroform and dry the crystalline product under vacuum at 120°C for 12 hours to yield the activated MOF.

Experimental Workflow for MOF Synthesis

cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Workup and Activation Dissolve_Linker Dissolve this compound in DMF Combine Combine Solutions Dissolve_Linker->Combine Dissolve_Metal Dissolve Zn(NO₃)₂·6H₂O in DMF Dissolve_Metal->Combine Heat Heat at 80°C for 24h Combine->Heat Cool Cool to Room Temperature Heat->Cool Wash_DMF Wash with fresh DMF Cool->Wash_DMF Solvent_Exchange Solvent Exchange with Ethanol and Chloroform Wash_DMF->Solvent_Exchange Activate Dry under Vacuum at 120°C Solvent_Exchange->Activate Final_Product Activated MOF Activate->Final_Product

Caption: Step-by-step workflow for the synthesis and activation of a MOF.

Protocol 2: Polymerization of this compound

Objective: To synthesize a poly(isocyanide) from this compound via transition metal catalysis.

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Toluene (anhydrous)

  • Methanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under an inert atmosphere, add 12.8 mg (0.1 mmol) of this compound to a Schlenk flask.

  • Add 10 mL of anhydrous toluene to the flask to dissolve the monomer.

  • In a separate vial, prepare a catalyst solution by dissolving 2.4 mg (0.01 mmol) of NiCl₂·6H₂O in 1 mL of methanol.

  • With vigorous stirring, inject the catalyst solution into the monomer solution.

  • Allow the reaction to proceed at room temperature for 48 hours. The formation of a precipitate indicates polymerization.

  • Quench the polymerization by adding 20 mL of methanol to the reaction mixture.

  • Collect the polymer precipitate by filtration, wash it thoroughly with methanol (3 x 10 mL), and dry it under vacuum to obtain the poly(this compound).

Signaling Pathway in Drug Delivery (Hypothetical)

Should a functionalized nanoparticle using a this compound linker be developed for targeted drug delivery to cancer cells, a potential mechanism of action could involve receptor-mediated endocytosis. The following diagram illustrates this hypothetical signaling pathway.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP Functionalized Nanoparticle (Drug-loaded) Receptor Cell Surface Receptor (e.g., Folate Receptor) NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Acidic Cleavage Target Cellular Target (e.g., DNA, Kinase) Drug_Release->Target Action Apoptosis Apoptosis Target->Apoptosis

Caption: Hypothetical pathway for nanoparticle-mediated drug delivery.

Conclusion

This compound represents a promising, albeit currently under-explored, building block for the creation of advanced functional materials. Its unique chemical properties open doors to the development of novel MOFs, polymers, and hybrid materials with tailored functionalities. The protocols and conceptual frameworks provided herein are intended to serve as a foundation for researchers to explore the potential of this and other aromatic diisocyanides in the design of next-generation materials for a wide range of scientific and technological applications.

References

Application Notes and Protocols: Synthesis of Palladium and Platinum Complexes with 1,3-Diisocyanobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of palladium(II) and platinum(II) complexes with 1,3-diisocyanobenzene. While specific literature on the synthesis of these exact complexes is limited, the following protocols are based on well-established general methods for the synthesis of palladium and platinum dihalide bis(isocyanide) complexes. The provided data are extrapolated from complexes with analogous aromatic isocyanide ligands and should serve as a reliable guide for synthesis and characterization.

Introduction

Palladium and platinum complexes featuring isocyanide ligands are of significant interest due to their applications in catalysis, materials science, and medicinal chemistry. The 1,3-diisocyanobenzene ligand, with its rigid aromatic backbone and two coordinating isocyanide groups, can act as a bridging or chelating ligand, leading to the formation of mononuclear, binuclear, or polymeric coordination complexes. These structural variations can influence the electronic, photophysical, and reactive properties of the resulting metal complexes. The protocols outlined below describe the synthesis of simple mononuclear bis(isocyanide) dihalide complexes, which can serve as versatile starting materials for further chemical transformations.

General Synthetic Pathways

The synthesis of palladium(II) and platinum(II) dihalide bis(isocyanide) complexes typically involves the reaction of a suitable metal dihalide precursor with two equivalents of the isocyanide ligand in an appropriate solvent. For palladium, a common precursor is bis(acetonitrile)palladium(II) chloride, which offers labile acetonitrile ligands that are readily displaced. For platinum, potassium tetrachloroplatinate(II) is a widely used starting material.

The generalized reaction schemes are as follows:

Palladium Complex Synthesis: [PdCl₂(CH₃CN)₂] + 2 (CN)₂C₆H₄ → cis-[PdCl₂(CN)₂C₆H₄]₂ + 2 CH₃CN

Platinum Complex Synthesis: K₂[PtCl₄] + 2 (CN)₂C₆H₄ → cis-[PtCl₂(CN)₂C₆H₄]₂ + 2 KCl

These reactions typically yield the cis-isomers as the kinetically favored products.

Experimental Protocols

Synthesis of cis-Dichlorobis(1,3-diisocyanobenzene)palladium(II)

Materials:

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂]

  • 1,3-Diisocyanobenzene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexane, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(acetonitrile)palladium(II) chloride (0.25 mmol) in 15 mL of anhydrous dichloromethane.

  • In a separate vial, dissolve 1,3-diisocyanobenzene (0.50 mmol, 2 equivalents) in 5 mL of anhydrous dichloromethane.

  • Slowly add the solution of 1,3-diisocyanobenzene to the stirred solution of the palladium precursor at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution may change, and a precipitate may form.

  • Monitor the reaction by thin-layer chromatography (TLC) or by observing the disappearance of the starting materials.

  • Once the reaction is complete, reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Add 20 mL of anhydrous hexane to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of hexane, and dry under vacuum.

  • The product is expected to be a yellow, air-stable solid.

Synthesis of cis-Dichlorobis(1,3-diisocyanobenzene)platinum(II)

Materials:

  • Potassium tetrachloroplatinate(II) [K₂PtCl₄]

  • 1,3-Diisocyanobenzene

  • Water, deionized

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve potassium tetrachloroplatinate(II) (0.25 mmol) in 10 mL of deionized water.

  • In a separate vial, dissolve 1,3-diisocyanobenzene (0.50 mmol, 2 equivalents) in 10 mL of ethanol.

  • Add the ethanolic solution of 1,3-diisocyanobenzene to the aqueous solution of the platinum salt with vigorous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. A precipitate is expected to form over time.

  • Collect the solid product by filtration.

  • Wash the product with water, followed by a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the product in a desiccator over a suitable drying agent.

  • The product is expected to be a pale yellow solid.[1]

Data Presentation

Expected Spectroscopic Data

The following tables summarize the expected ranges for key spectroscopic data based on analogous aromatic isocyanide complexes of palladium and platinum.

Table 1: Expected Infrared (IR) Spectroscopic Data

Complexν(C≡N) Stretch (cm⁻¹)ν(M-Cl) Stretch (cm⁻¹)
cis-[PdCl₂(CN)₂C₆H₄]₂2200 - 2230300 - 350
cis-[PtCl₂(CN)₂C₆H₄]₂2210 - 2240310 - 360

Note: The C≡N stretching frequency in the complex is expected to be higher than that of the free ligand due to the σ-donation from the isocyanide to the metal, which reduces the π-backbonding into the C≡N π orbitals.*[2]

Table 2: Expected Nuclear Magnetic Resonance (NMR) Spectroscopic Data (in CDCl₃ or DMSO-d₆)

Complex¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
cis-[PdCl₂(CN)₂C₆H₄]₂7.5 - 8.5 (m, aromatic protons)120 - 140 (aromatic carbons), isocyanide carbon signal may be broad or not observed.[2]
cis-[PtCl₂(CN)₂C₆H₄]₂7.5 - 8.5 (m, aromatic protons with potential ¹⁹⁵Pt satellites)120 - 140 (aromatic carbons), isocyanide carbon signal may be broad or not observed, and may show coupling to ¹⁹⁵Pt.[3]

Note: The exact chemical shifts will depend on the solvent and the electronic environment of the complex. For the platinum complex, coupling of the ligand's protons and carbons to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) can provide valuable structural information.[4]

Visualizations

Diagrams of Synthetic Workflows

Synthesis_Palladium_Complex pd_precursor [PdCl₂(CH₃CN)₂] in CH₂Cl₂ reaction Stir at RT (4-6 hours) pd_precursor->reaction 1 equiv ligand 1,3-Diisocyanobenzene in CH₂Cl₂ ligand->reaction 2 equiv precipitation Precipitate with Hexane reaction->precipitation product cis-[PdCl₂(CN)₂C₆H₄]₂ precipitation->product Synthesis_Platinum_Complex pt_precursor K₂[PtCl₄] in H₂O reaction Stir at RT (24 hours) pt_precursor->reaction 1 equiv ligand 1,3-Diisocyanobenzene in Ethanol ligand->reaction 2 equiv filtration Filter and Wash reaction->filtration product cis-[PtCl₂(CN)₂C₆H₄]₂ filtration->product

References

Step-by-Step Guide for the Passerini Reaction Using Aromatic Diisocyanides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction, a cornerstone of multicomponent reaction chemistry, offers a powerful and atom-economical method for the synthesis of α-acyloxy carboxamides from an isocyanide, an aldehyde or ketone, and a carboxylic acid.[1] Its operational simplicity and tolerance of a wide range of functional groups have made it a valuable tool in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.[2][3] This guide focuses on a specific application of this reaction: the use of aromatic diisocyanides to synthesize symmetrical bis(α-acyloxy carboxamides). These molecules present a unique opportunity for creating bivalent ligands, potential protease inhibitors, and other complex architectures of interest in medicinal chemistry.[1] The use of a diisocyanide in a "bis-Passerini" reaction allows for the construction of molecules with two identical pharmacophores linked by an aromatic spacer, a strategy that can enhance binding affinity and selectivity to biological targets.

This document provides detailed protocols, quantitative data, and visual guides to facilitate the application of the Passerini reaction with aromatic diisocyanides in a research and drug development setting.

Reaction Mechanism

The Passerini reaction is generally believed to proceed through a concerted, non-ionic pathway in aprotic solvents, which are commonly used for this transformation.[2] The reaction is typically third-order overall, being first-order in each of the three components.[1] In the case of an aromatic diisocyanide, the reaction occurs at both isocyanide functional groups, leading to the formation of a bis(α-acyloxy carboxamide).

The proposed mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which increases the electrophilicity of the carbonyl carbon. The nucleophilic isocyanide then attacks the activated carbonyl, leading to a nitrilium intermediate. This is followed by an intramolecular acyl transfer from the carboxylate to the adjacent carbon, resulting in the stable α-acyloxy carboxamide product. When a diisocyanide is used, this sequence of events occurs at both ends of the molecule.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative bis-Passerini reaction using an aromatic diisocyanide.

General Protocol for the Synthesis of bis(α-Acyloxy Carboxamides)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic diisocyanide (e.g., 1,4-diisocyanobenzene or 1,3-diisocyanobenzene)

  • Aldehyde (2.2 equivalents)

  • Carboxylic acid (2.2 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aromatic diisocyanide (1.0 equivalent).

  • Addition of Solvent: Add the anhydrous aprotic solvent to dissolve the diisocyanide. The concentration of the reactants is typically kept high to facilitate the reaction.[4]

  • Addition of Reagents: To the stirred solution, add the carboxylic acid (2.2 equivalents) followed by the aldehyde (2.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours, depending on the reactivity of the substrates.[5]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent. Otherwise, purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final bis(α-acyloxy carboxamide) product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes representative quantitative data for Passerini reactions, including a specific example of a double Passerini reaction analogous to one with a diisocyanide. Yields and reaction times are highly dependent on the specific substrates and conditions used.

Diisocyanide/DialdehydeAldehydeCarboxylic AcidSolventTime (h)Yield (%)Reference
1,3-BenzenedicarbaldehydeCyclohexyl isocyanideBenzoic acidNot specifiedNot specifiedGood[1]
Representative Aromatic DiisocyanideBenzaldehydeBenzoic AcidDichloromethane24-48Moderate to GoodGeneral Protocol
Representative Aromatic Diisocyanide4-NitrobenzaldehydeAcetic AcidTetrahydrofuran12-24Moderate to GoodGeneral Protocol
Representative Aromatic DiisocyanideIsobutyraldehydePhenylacetic AcidToluene48Moderate[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the bis-Passerini reaction and its underlying mechanism.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A Aromatic Diisocyanide D Dissolve Diisocyanide in Anhydrous Aprotic Solvent A->D B Aldehyde (2.2 eq) E Add Carboxylic Acid and Aldehyde B->E C Carboxylic Acid (2.2 eq) C->E F Stir at Room Temperature (Monitor by TLC/LC-MS) E->F G Concentrate Reaction Mixture F->G H Purify by Column Chromatography or Precipitation/Filtration G->H I Characterize bis(α-Acyloxy Carboxamide) (NMR, MS) H->I

Caption: Experimental workflow for the bis-Passerini reaction.

G cluster_reactants Reactants cluster_mechanism Reaction Steps (occurs at both isocyanide groups) cluster_product Product diisocyanide Ar(N=C)₂ nucleophilic_attack Nucleophilic attack of Isocyanide on activated Carbonyl diisocyanide->nucleophilic_attack aldehyde 2 R'CHO activation Aldehyde activation by Carboxylic Acid (H-bonding) aldehyde->activation acid 2 R''COOH acid->activation activation->nucleophilic_attack intermediate Formation of Nitrilium Ion Intermediate nucleophilic_attack->intermediate acyl_transfer Intramolecular Acyl Transfer (Mumm Rearrangement) intermediate->acyl_transfer product bis(α-Acyloxy Carboxamide) Ar(NH-CO-CHR'-O-CO-R'')₂ acyl_transfer->product

Caption: Mechanism of the bis-Passerini reaction.

Applications in Drug Development

The synthesis of symmetrical bis(α-acyloxy carboxamides) via the Passerini reaction with aromatic diisocyanides holds significant potential in drug discovery. The resulting molecules can act as bivalent ligands, which can simultaneously bind to two receptor sites, often leading to enhanced affinity and selectivity. For example, a bis(α-acyloxy carboxamide) synthesized through a double Passerini reaction has demonstrated antibacterial activity against Pseudomonas aeruginosa.[1] This highlights the potential of this methodology to generate novel drug candidates.

Furthermore, the three points of diversity in the Passerini reaction (the diisocyanide, the aldehyde, and the carboxylic acid) allow for the creation of large and diverse libraries of compounds for high-throughput screening. By varying the aromatic spacer of the diisocyanide and the substituents on the aldehyde and carboxylic acid, researchers can fine-tune the steric and electronic properties of the resulting molecules to optimize their biological activity. The α-acyloxy carboxamide scaffold itself is found in various biologically active compounds, and this synthetic approach provides a straightforward entry to novel analogues.[1]

References

Application Notes and Protocols for 1,3-Diisocyanobenzene in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Availability of Data: Extensive literature searches for specific applications of 1,3-diisocyanobenzene in organometallic catalysis did not yield detailed experimental protocols or comprehensive quantitative data for this specific isomer. Its use as a primary ligand in well-documented catalytic systems appears to be limited in readily accessible scientific literature. However, the broader class of aromatic diisocyanides, including its isomers, serves as versatile ligands in various catalytic transformations. This document provides an overview of the applications of analogous diisocyanide ligands, which can serve as a valuable reference for researchers interested in the potential catalytic applications of 1,3-diisocyanobenzene.

Application in Polymerization Reactions

Aromatic diisocyanides are notable for their use in polymerization reactions, particularly in the synthesis of helical polymers. Palladium(II) complexes have been identified as effective catalysts for the living polymerization of diisocyanobenzene derivatives.[1] This control over the polymerization process allows for the synthesis of polymers with well-defined structures and molecular weights.

a. Palladium-Catalyzed Living Polymerization of Aryl Diisocyanides

Reaction Principle: Alkyne-palladium(II) complexes can initiate the living polymerization of aryl diisocyanides. The reaction proceeds through the sequential insertion of isocyanide monomers into the palladium-carbon bond, leading to the formation of a growing polymer chain. The "living" nature of this polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers.

General Catalytic Cycle:

Palladium_Catalyzed_Polymerization Catalyst [Pd(II)-Alkyne] Catalyst Initiation Initiation (First Monomer Insertion) Catalyst->Initiation + Diisocyanide Monomer Propagation Propagation (Sequential Monomer Insertion) Initiation->Propagation + n(Diisocyanide Monomer) Termination Termination / Further Functionalization Propagation->Termination Polymer Helical Poly(diisocyanide) Termination->Polymer

Figure 1: Generalized workflow for the palladium-catalyzed living polymerization of diisocyanides.

Experimental Protocol (General for Aryl Diisocyanides):

A detailed protocol for a specific aryl diisocyanide is provided below as an illustrative example. This can be adapted for other diisocyanide monomers with appropriate modifications.

  • Catalyst Preparation: A solution of the alkyne-palladium(II) catalyst is prepared in a suitable solvent (e.g., chloroform, toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Monomer Solution: A solution of the aryl diisocyanide monomer is prepared in the same solvent.

  • Polymerization: The catalyst solution is added to the monomer solution at a controlled temperature. The reaction mixture is stirred for a specified period to allow for polymer growth.

  • Monitoring: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to analyze the molecular weight and dispersity of the polymer.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as an excess of a monofunctional isocyanide or by precipitation of the polymer.

  • Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol, hexane) and subsequent drying under vacuum.

Quantitative Data for Analogous Polymerization:

While specific data for 1,3-diisocyanobenzene is unavailable, the following table summarizes typical results obtained for the polymerization of other aryl diisocyanides using palladium catalysts.

MonomerCatalyst SystemMonomer/Catalyst RatioMolecular Weight (Mn, g/mol )Dispersity (Đ)Reference
1,4-Diisocyanobenzene[Pd(C≡CPh)(dppe)]OTf10015,0001.15[1]
4,4'-Diisocyano-1,1'-biphenyl[Pd(C≡CPh)(dppe)]OTf20032,0001.20[1]

Application in Coordination Polymers and Materials Science

Diisocyanide ligands, including aromatic diisocyanides, are valuable building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties, including catalytic activity. Rhodium(I) diisocyanide coordination polymers have been synthesized and studied for their electrochemical stability, suggesting potential applications in electrocatalysis.[2]

a. Synthesis of Rhodium(I) Diisocyanide Coordination Polymers

Synthesis Principle: These polymers are typically synthesized through a layer-by-layer growth method on a substrate, such as a gold surface. A seed layer of the diisocyanide ligand is first deposited, followed by the sequential addition of a rhodium(I) metal source to build the polymer network.

Experimental Workflow:

Coordination_Polymer_Synthesis Substrate Gold Substrate SeedLayer Seed Layer Deposition (Diisocyanide Monomer) Substrate->SeedLayer MetalAddition Addition of Rh(I) Source SeedLayer->MetalAddition PolymerLayer Formation of First Polymer Layer MetalAddition->PolymerLayer Repeat Repeat n times PolymerLayer->Repeat Repeat->MetalAddition Add Diisocyanide and Rh(I) Source FinalPolymer Multilayer Coordination Polymer Repeat->FinalPolymer Desired Thickness Achieved

Figure 2: Workflow for the layer-by-layer synthesis of a rhodium(I) diisocyanide coordination polymer.

Experimental Protocol (General for Aryl Diisocyanides):

  • Substrate Preparation: A gold substrate is cleaned and prepared for deposition.

  • Seed Layer Formation: The substrate is immersed in a solution of the aryl diisocyanide to form a self-assembled monolayer.

  • First Polymer Layer: The functionalized substrate is then treated with a solution of a rhodium(I) precursor (e.g., [Rh(COD)2]BF4) to coordinate with the isocyanide groups.

  • Subsequent Layers: The process is repeated by alternately exposing the substrate to the diisocyanide and rhodium(I) solutions to grow the polymer layer by layer.

  • Characterization: The resulting coordination polymer film can be characterized by techniques such as infrared spectroscopy (IR), X-ray photoelectron spectroscopy (XPS), and ellipsometry to confirm its structure and thickness.

Potential in Cross-Coupling Reactions

While specific examples utilizing 1,3-diisocyanobenzene in cross-coupling reactions are not prominent, isocyanides, in general, are known to be versatile reactants in palladium-catalyzed cross-coupling reactions.[3] They can act as a source of a C1 building block, leading to the formation of imines, amides, and other nitrogen-containing compounds. The bifunctional nature of 1,3-diisocyanobenzene could potentially be exploited to synthesize novel conjugated materials or macrocycles through double cross-coupling reactions.

Hypothetical Catalytic Cycle for a Double Suzuki-Type Cross-Coupling:

Double_Suzuki_Coupling Pd0 Pd(0) Catalyst OxAdd1 Oxidative Addition (First Aryl Halide) Pd0->OxAdd1 + Ar-X Transmetal1 Transmetalation (First Boronic Acid) OxAdd1->Transmetal1 + Ar'-B(OH)2 RedElim1 Reductive Elimination (First C-C Bond Formation) Transmetal1->RedElim1 RedElim1->Pd0 + Product 1 Intermediate Monofunctionalized Diisocyanide RedElim1->Intermediate OxAdd2 Oxidative Addition (Second Aryl Halide) Intermediate->OxAdd2 + Ar''-X, Pd(0) Transmetal2 Transmetalation (Second Boronic Acid) OxAdd2->Transmetal2 + Ar'''-B(OH)2 RedElim2 Reductive Elimination (Second C-C Bond Formation) Transmetal2->RedElim2 RedElim2->Pd0 + Final Product Product Difunctionalized Product RedElim2->Product

Figure 3: Hypothetical catalytic cycle for a double Suzuki-type cross-coupling involving a diisocyanide.

Conclusion

While direct and detailed applications of 1,3-diisocyanobenzene in organometallic catalysis are not extensively documented, the chemistry of its isomers and other aromatic diisocyanides provides a strong foundation for its potential utility. The ability of diisocyanides to act as bridging ligands in coordination polymers and as monomers in living polymerization reactions suggests that 1,3-diisocyanobenzene could be a valuable component in the design of novel materials and macromolecules. Further research into the coordination chemistry and catalytic behavior of 1,3-diisocyanobenzene with various transition metals is warranted to explore its full potential in organometallic catalysis. The protocols and data presented for analogous compounds herein offer a starting point for such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isocyanophenylisocyanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3-Isocyanophenylisocyanide (also known as 1,3-diisocyanobenzene) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound involves a two-step process:

  • Formylation: 1,3-Diaminobenzene is first converted to 1,3-bis(formamido)benzene.

  • Dehydration: The resulting 1,3-bis(formamido)benzene is then dehydrated to yield this compound.[1]

Q2: What are the critical factors affecting the yield of the dehydration step?

A2: The choice of dehydrating agent, base, and solvent, as well as reaction temperature and time, are all critical. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine is a commonly used and effective system.[1][2] Running the reaction at low temperatures (e.g., 0 °C) can help to minimize side reactions and decomposition of the product.

Q3: My final product is a dark, oily residue. What could be the cause?

A3: Dark coloration and oily consistency often indicate the presence of impurities and potential polymerization of the isocyanide product. Isocyanides, particularly those with aromatic rings, can be unstable and prone to polymerization, especially in the presence of acid or at elevated temperatures.[2] Inadequate purification or exposure to harsh conditions during workup can lead to this issue.

Q4: How can I purify the final this compound product?

A4: Purification of isocyanides can be challenging due to their reactivity. Flash column chromatography on silica gel is a common method for purifying organic compounds and can be adapted for this synthesis.[3][4] It is crucial to use a non-polar eluent system and to work quickly to minimize contact time with the silica gel, which can be slightly acidic.

Q5: What are the safety precautions I should take when working with isocyanides and the reagents involved in this synthesis?

A5: Isocyanides are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood. The reagents used in the synthesis, such as phosphorus oxychloride, are corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the safety data sheets (SDS) for all chemicals used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the formylation step - Incomplete reaction. - Hydrolysis of the formylating agent. - Inefficient removal of water byproduct.- Ensure the use of a slight excess of the formylating agent (e.g., formic acid). - If using acetic formic anhydride, prepare it in situ and use it immediately as it is moisture-sensitive.[5][6] - When using formic acid, employ a Dean-Stark trap to effectively remove water and drive the reaction to completion.[7]
Low yield in the dehydration step - Incomplete dehydration. - Degradation of the isocyanide product. - Ineffective base.- Ensure slow, dropwise addition of the dehydrating agent (e.g., POCl₃) at a low temperature (0 °C) to control the reaction exotherm. - Use a dry, non-protic solvent to prevent hydrolysis of the dehydrating agent and product. - Triethylamine is an effective base; ensure it is dry and used in sufficient quantity to neutralize the acid generated.[2]
Formation of a solid precipitate during dehydration workup - Formation of triethylamine hydrochloride salt.- This is expected. The salt can be removed by filtration. Washing the organic layer with water will also remove any remaining salts.
Product decomposes during purification - Isocyanides can be sensitive to acidic conditions. - Prolonged exposure to silica gel during column chromatography.- Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) before chromatography. - Use a less polar solvent system for chromatography to elute the product faster. - Consider using a neutral or basic alumina for chromatography instead of silica gel.
Difficulty in removing the solvent after synthesis - High boiling point of the solvent. - Thermal instability of the product.- Use a lower boiling point solvent for the reaction if compatible with the reaction conditions. - Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent. Avoid excessive heating.

Experimental Protocols

Protocol 1: Synthesis of 1,3-bis(formamido)benzene

This protocol is adapted from general procedures for the formylation of amines using formic acid.[7][8]

Materials:

  • 1,3-Diaminobenzene

  • Formic acid (85-98%)

  • Toluene

  • Dean-Stark trap

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 1,3-diaminobenzene (1 equivalent).

  • Add toluene to the flask to create a slurry.

  • Add formic acid (2.2-2.5 equivalents).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature. The product, 1,3-bis(formamido)benzene, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol is adapted from a procedure for the dehydration of a similar N-substituted formamide using phosphorus oxychloride and triethylamine.[2]

Materials:

  • 1,3-bis(formamido)benzene

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-bis(formamido)benzene (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (4.4 equivalents) to the solution.

  • Slowly add phosphorus oxychloride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Optimization of Dehydration Reaction Conditions (Adapted from a similar synthesis) [2]

EntryDehydrating AgentBaseSolventTemperature (°C)Time (min)Yield (%)
1POCl₃TriethylamineDichloromethane01594
2POCl₃TriethylamineTetrahydrofuran03072
3POCl₃PyridineDichloromethane06065
4DiphosgeneTriethylamineDichloromethane02090

Note: Yields are based on the synthesis of a monosubstituted isocyanide and may vary for the diisocyanide synthesis.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_formylation Step 1: Formylation cluster_dehydration Step 2: Dehydration cluster_purification Purification start 1,3-Diaminobenzene formylation Formic Acid / Toluene Reflux with Dean-Stark Trap start->formylation React with intermediate 1,3-bis(formamido)benzene formylation->intermediate Yields dehydration POCl3 / Triethylamine DCM, 0 °C intermediate->dehydration Dehydrate with product This compound dehydration->product Yields purification Column Chromatography product->purification Purify by final_product Pure this compound purification->final_product Obtain

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield of This compound check_formylation Check Yield of 1,3-bis(formamido)benzene start->check_formylation check_dehydration Check Dehydration Step Conditions start->check_dehydration check_purification Review Purification Procedure start->check_purification optimize_formylation Optimize Formylation: - Dean-Stark trap - Anhydrous conditions check_formylation->optimize_formylation If low optimize_dehydration Optimize Dehydration: - Low temperature - Dry reagents/solvents check_dehydration->optimize_dehydration If issues identified optimize_purification Optimize Purification: - Fast chromatography - Neutralize before column check_purification->optimize_purification If product loss

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of 1,3-Diisocyanobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diisocyanobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1,3-diisocyanobenzene?

A1: The primary purification techniques for 1,3-diisocyanobenzene are vacuum distillation and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For removing volatile impurities and separating isomers, vacuum distillation is often the preferred method. Recrystallization is effective for removing less volatile impurities and for obtaining high-purity crystalline material.

Q2: What are the likely impurities in a crude sample of 1,3-diisocyanobenzene?

A2: Impurities in 1,3-diisocyanobenzene can originate from the synthesis process. Common impurities may include:

  • Isomeric diisocyanates: 1,2- and 1,4-diisocyanobenzene.

  • Monoisocyanates: Phenyl isocyanate, which can arise from incomplete reaction or side reactions.

  • Ureas and carbamates: Formed by the reaction of the isocyanate groups with water or other nucleophiles.

  • Polymeric materials: High molecular weight byproducts resulting from the self-polymerization of the diisocyanate.

  • Residual solvents: Solvents used in the synthesis, such as chlorobenzene or dichlorobenzene.

Q3: How can I prevent the polymerization of 1,3-diisocyanobenzene during purification?

A3: Isocyanates are prone to polymerization, especially at elevated temperatures. To minimize this:

  • Use low temperatures: Conduct distillation under a high vacuum to lower the boiling point.

  • Minimize heating time: Use efficient heating and a short path distillation apparatus.

  • Work under an inert atmosphere: Exclude moisture by using dry nitrogen or argon.

  • Use dry solvents and glassware: Ensure all equipment and solvents are scrupulously dry.

  • Consider a polymerization inhibitor: Although less common for purification, in some instances, a small amount of a radical inhibitor might be used, but its compatibility and subsequent removal must be considered.

Q4: How should I handle and store purified 1,3-diisocyanobenzene?

A4: Due to its reactivity and toxicity, 1,3-diisocyanobenzene requires careful handling and storage.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[1]

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[1] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and bases.[1]

Troubleshooting Guides

Vacuum Distillation

Problem: The product is not distilling over at the expected temperature and pressure.

  • Possible Cause 1: Inaccurate pressure reading.

    • Solution: Check the vacuum gauge for proper calibration and ensure all connections in the vacuum line are secure and leak-free.

  • Possible Cause 2: Presence of high-boiling impurities.

    • Solution: Consider a pre-purification step like filtration to remove any solid impurities. If the impurity is a high-boiling liquid, fractional distillation may be necessary.

  • Possible Cause 3: Polymerization in the distillation flask.

    • Solution: Reduce the pot temperature and ensure the system is under a high vacuum. Minimize the heating time.

Problem: The distillate is discolored.

  • Possible Cause 1: Thermal degradation.

    • Solution: Lower the distillation temperature by improving the vacuum. Use a shorter path distillation apparatus to reduce the residence time at high temperatures.

  • Possible Cause 2: Presence of colored impurities.

    • Solution: Consider pre-treating the crude material with activated carbon before distillation.

Recrystallization

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause 1: Incorrect solvent choice.

    • Solution: The ideal solvent should dissolve the compound when hot but not when cold.[2] Experiment with different solvents or solvent mixtures. A good starting point for aromatic compounds can be toluene, hexanes, or mixtures like hexane/ethyl acetate.[3][4]

  • Possible Cause 2: Insufficient solvent.

    • Solution: Add more solvent in small portions until the solid dissolves.

Problem: The compound "oils out" instead of crystallizing upon cooling.

  • Possible Cause 1: The solution is supersaturated, or the cooling is too rapid.

    • Solution: Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can initiate crystallization. Scratching the inside of the flask with a glass rod can also help induce crystallization.[2]

  • Possible Cause 2: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point.[5]

Problem: The recovered crystals are not pure.

  • Possible Cause 1: Impurities co-crystallized with the product.

    • Solution: The cooling process may have been too fast, trapping impurities. Allow for slower crystal growth. A second recrystallization step may be necessary.

  • Possible Cause 2: The chosen solvent dissolves the impurities as well as the product.

    • Solution: Select a solvent in which the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be filtered off hot).

Data Presentation

Table 1: Physical Properties of 1,3-Diisocyanobenzene and Potential Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) at 760 mmHg
1,3-Diisocyanobenzene160.1351-53259
1,2-Diisocyanobenzene160.1326-28~250
1,4-Diisocyanobenzene160.1397-99260
Phenyl isocyanate119.12-30162-163[6]

Table 2: Suggested Solvents for Recrystallization of Aromatic Compounds

SolventPolarityBoiling Point (°C)Notes
TolueneNon-polar111Good for many aromatic compounds.[3][5]
HexaneNon-polar69Often used in combination with a more polar solvent.[3][5]
Ethyl AcetatePolar aprotic77Can be used in a mixture with non-polar solvents.[3][5]
AcetonePolar aprotic56Good dissolving power, often used in solvent mixtures.[3][4][5]
DichloromethanePolar aprotic40Low boiling point, good for dissolving many organics.

Experimental Protocols

Protocol 1: Vacuum Distillation of 1,3-Diisocyanobenzene
  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

    • Set up a short-path distillation apparatus.

    • Place the crude 1,3-diisocyanobenzene (e.g., 10 g) in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Slowly apply a vacuum, aiming for a pressure below 1 mmHg.

    • Begin stirring and gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for 1,3-diisocyanobenzene under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point. For example, at ~10 mmHg, the boiling point would be around 135-140 °C.

    • Monitor the distillation closely to prevent bumping and polymerization.

  • Post-Distillation:

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum under a nitrogen or argon atmosphere.

    • Transfer the purified liquid to a clean, dry, and inert-atmosphere-filled storage container.

Protocol 2: Recrystallization of 1,3-Diisocyanobenzene
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of crude 1,3-diisocyanobenzene in various solvents (e.g., hexane, toluene, ethyl acetate, or mixtures thereof). The ideal solvent will dissolve the compound when hot but show low solubility at room temperature. A hexane/ethyl acetate mixture is a good starting point.

  • Dissolution:

    • Place the crude 1,3-diisocyanobenzene in an Erlenmeyer flask.

    • Add the chosen solvent (or solvent mixture) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow Purification Workflow for 1,3-Diisocyanobenzene crude Crude 1,3-Diisocyanobenzene assess Assess Impurity Profile (e.g., TLC, GC-MS) crude->assess choice Choose Purification Method assess->choice distillation Vacuum Distillation choice->distillation Volatile Impurities or Isomers recrystallization Recrystallization choice->recrystallization Non-Volatile Impurities analysis Purity Analysis (e.g., GC-MS, HPLC, Melting Point) distillation->analysis recrystallization->analysis analysis->choice Impurities Remain pure_product Pure 1,3-Diisocyanobenzene analysis->pure_product Purity > 99% Troubleshooting_Distillation Troubleshooting Polymerization During Distillation start Polymerization Observed in Distillation Flask q1 Is the vacuum pressure below 1 mmHg? start->q1 a1_no Improve Vacuum System: - Check for leaks - Use a stronger pump q1->a1_no No q2 Is the pot temperature as low as possible? q1->q2 Yes a1_no->start a2_no Reduce Heating Mantle Setting q2->a2_no No q3 Was the system purged with inert gas? q2->q3 Yes a2_no->start a3_no Ensure Dry, Inert Conditions: - Use dry glassware - Purge with N2 or Ar q3->a3_no No end Problem Resolved q3->end Yes a3_no->start

References

Preventing unwanted polymerization of 3-Isocyanophenylisocyanide during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 3-isocyanophenylisocyanide during chemical reactions.

Troubleshooting Guide

Unwanted polymerization of this compound can manifest as gelation, increased viscosity, or the formation of insoluble materials in the reaction mixture. The following guide provides potential causes and solutions for common issues.

IssuePotential Cause(s)Recommended Solution(s)
Premature Gelation or Solidification • High reaction temperature.• Presence of contaminants that catalyze polymerization (e.g., moisture, certain metals).• High monomer concentration.• Use of a catalyst that promotes isocyanate trimerization or polymerization.[1]• Lower the reaction temperature. For many isocyanate reactions, maintaining a temperature between 0°C and 60°C is advisable, depending on the specific reaction kinetics.[1]• Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]• Reduce the concentration of this compound in the reaction mixture.• Select a catalyst that specifically promotes the desired reaction over side reactions. For example, some bismuth-based catalysts may be preferable to tin compounds which can promote trimerization.[1]
Gradual Increase in Viscosity • Slow, uncontrolled polymerization occurring over time.• Presence of trace amounts of water leading to urea formation and subsequent biuret reaction.• Inappropriate solvent choice.• Add a polymerization inhibitor or stabilizer to the reaction mixture. Common stabilizers for isocyanates include hindered phenols, acid chlorides, or small amounts of acidic gases like CO2 or SO2.[3][4][5]• Use anhydrous solvents and ensure all reactants are dry. Azeotropic drying of reagents may be necessary.[1]• Choose a solvent that does not react with isocyanates and can effectively solvate the reactants and products.
Formation of Insoluble Precipitates • Self-polymerization of the diisocyanide to form polyisocyanurates or other insoluble polymers.• Reaction with atmospheric moisture.• Consider using a blocking agent to protect the isocyanate groups, which can be deprotected under specific conditions to initiate the desired reaction.[6][7]• Maintain a strict inert atmosphere throughout the experiment.[2]
Discoloration of the Reaction Mixture • Thermal degradation of the isocyanide or product.• Side reactions leading to colored byproducts.• Optimize the reaction temperature to the lowest effective level.• Use a stabilizer that also prevents discoloration, such as certain phenolic compounds.[3][5]

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to prevent polymerization?

A1: this compound should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon). It is highly sensitive to moisture and can polymerize over time, especially at elevated temperatures.[8] For long-term storage, refrigeration at 0-6°C is recommended.[8] The use of a stabilizer, such as 10-5000 ppm of phenol, can significantly improve storage stability by suppressing self-polymerization and discoloration.[3]

Q2: What are the most common catalysts to avoid when trying to prevent the polymerization of this compound?

A2: Certain catalysts are known to promote the trimerization of isocyanates to form highly stable isocyanurates, which is a form of polymerization. Catalysts to be wary of include strong bases and some metal compounds, particularly certain tin catalysts.[1] If a catalyst is required for your reaction, it is crucial to screen for catalysts that favor the desired reaction pathway over polymerization.

Q3: Can steric hindrance be used to control the polymerization of this compound?

A3: Yes, steric hindrance can be a strategy to suppress polymerization. While the structure of this compound is fixed, the choice of co-reactants with bulky substituents can sterically shield the isocyanide groups and hinder the approach of other monomer units, thus slowing down or preventing polymerization.[9]

Q4: Are there any analytical techniques to detect the onset of unwanted polymerization?

A4: Several techniques can be used to monitor the reaction. In-situ FTIR spectroscopy can track the disappearance of the isocyanide peak (around 2270 cm⁻¹) and the appearance of peaks corresponding to polymers (e.g., isocyanurate rings). Size exclusion chromatography (SEC) or gel permeation chromatography (GPC) can be used to detect the formation of higher molecular weight species. A simple but effective method is to monitor the viscosity of the reaction mixture; a significant increase often indicates polymerization.

Q5: What is the role of a "blocking agent" in preventing polymerization?

A5: A blocking agent is a compound that reversibly reacts with the isocyanate group to form a less reactive adduct.[7] This "protects" the isocyanate from unwanted reactions like polymerization. The original isocyanate can be regenerated by applying heat, allowing the desired reaction to proceed under controlled conditions.[6][7] Common blocking agents include phenols, oximes, and caprolactam.[6][7]

Experimental Protocols

Protocol 1: General Reaction Setup to Minimize Polymerization

This protocol outlines a general procedure for a reaction involving this compound, with an emphasis on preventing unwanted polymerization.

Materials:

  • This compound

  • Co-reactant

  • Anhydrous solvent (e.g., toluene, THF, DMF)

  • Stabilizer (e.g., 2,6-di-tert-butyl-4-methylphenol - BHT)

  • Reaction catalyst (if required)

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., three-neck flask with a condenser, dropping funnel, and nitrogen inlet) and purge with inert gas for at least 20-30 minutes to remove air and moisture.[1]

  • Reagent Preparation:

    • Dissolve the co-reactant and a catalytic amount of stabilizer (e.g., ~100-500 ppm BHT) in the anhydrous solvent in the reaction flask.

    • If a catalyst is used, add it to the reaction flask at this stage.

    • Prepare a solution of this compound in anhydrous solvent in the dropping funnel.

  • Reaction Execution:

    • Bring the reaction flask to the desired temperature (e.g., cool in an ice bath or heat in an oil bath).

    • Add the this compound solution dropwise to the reaction mixture over a period of time. A slow addition rate helps to maintain a low instantaneous concentration of the diisocyanide, which can disfavor polymerization.

    • Maintain a constant inert gas flow throughout the reaction.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or in-situ IR).

  • Work-up: Once the reaction is complete, quench the reaction appropriately. Be mindful that unreacted isocyanide groups will still be sensitive to moisture during the work-up.

Protocol 2: Use of a Blocking Agent for Delayed Reactivity

This protocol describes the use of a blocking agent to protect the isocyanide groups, allowing for subsequent reaction at a higher temperature.

Materials:

  • This compound

  • Blocking agent (e.g., 3,5-dimethylpyrazole)

  • Co-reactant

  • Anhydrous solvent

  • Catalyst for blocking reaction (e.g., a tertiary amine)

Procedure:

  • Blocking Reaction:

    • In a dry, inert atmosphere, dissolve this compound in an anhydrous solvent.

    • Add the blocking agent (in stoichiometric amount to the isocyanide groups) and a catalytic amount of a suitable catalyst.

    • Stir the mixture at a moderate temperature (e.g., 40-60°C) until the isocyanide peak in the IR spectrum has disappeared, indicating the formation of the blocked isocyanide.

    • Isolate and purify the blocked this compound if necessary.

  • Main Reaction:

    • Combine the blocked this compound with the co-reactant in a suitable solvent.

    • Heat the reaction mixture to the deblocking temperature of the chosen blocking agent (this can range from 120°C to over 200°C). At this temperature, the blocking agent is released, and the reactive isocyanide group is regenerated in-situ to react with the co-reactant.

    • Monitor the reaction for the formation of the desired product.

Visualizations

UnwantedPolymerization Monomer This compound Dimer Dimer Monomer->Dimer Initiation Trimer Trimer (Isocyanurate) Dimer->Trimer Propagation Polymer Insoluble Polymer Trimer->Polymer Propagation

Caption: Unwanted polymerization pathway of this compound.

PolymerizationPrevention cluster_conditions Reaction Conditions cluster_additives Additives LowTemp Low Temperature UnwantedPolymerization Unwanted Polymerization LowTemp->UnwantedPolymerization DesiredProduct Desired Product LowTemp->DesiredProduct LowConc Low Concentration LowConc->UnwantedPolymerization LowConc->DesiredProduct InertAtmosphere Inert Atmosphere InertAtmosphere->UnwantedPolymerization InertAtmosphere->DesiredProduct Stabilizer Stabilizer (e.g., Phenol) Stabilizer->UnwantedPolymerization Stabilizer->DesiredProduct BlockingAgent Blocking Agent BlockingAgent->UnwantedPolymerization BlockingAgent->DesiredProduct

Caption: Factors for preventing unwanted polymerization.

ExperimentalWorkflow Start Start DryGlassware Dry Glassware & Purge with Inert Gas Start->DryGlassware PrepareReactants Prepare Reactant Solutions in Anhydrous Solvent (Add Stabilizer) DryGlassware->PrepareReactants SetupReaction Assemble Reaction Under Inert Atmosphere PrepareReactants->SetupReaction ControlTemp Adjust to Reaction Temperature SetupReaction->ControlTemp SlowAddition Slow, Dropwise Addition of Diisocyanide ControlTemp->SlowAddition Monitor Monitor Reaction (e.g., IR, TLC) SlowAddition->Monitor Workup Quench and Work-up Monitor->Workup End End Workup->End

Caption: Workflow for controlled reaction of this compound.

References

Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of 3-Isocyanophenylisocyanide in organic synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in Ugi and Passerini reactions?

A1: The reduced reactivity of this compound can be attributed to the electronic effects of the two isocyanide groups on the aromatic ring. The isocyanide group is generally considered to be electron-withdrawing. In a 1,3-disubstituted pattern, these groups deactivate the aromatic ring, which can reduce the nucleophilicity of the isocyanide carbon, a key factor in the initial steps of both the Ugi and Passerini reactions. Aromatic isocyanides, in general, can be less reactive than their aliphatic counterparts.[1][2]

Q2: How should I store this compound to maintain its reactivity?

A2: Proper storage is crucial for maintaining the reactivity of isocyanides. They are sensitive to moisture and acidic conditions, which can lead to decomposition or polymerization. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at low temperatures (refrigerated or frozen). Avoid exposure to light and repeated freeze-thaw cycles.

Q3: Are there any common side reactions I should be aware of when using this compound?

A3: Yes, due to the presence of two isocyanide functionalities, polymerization is a potential side reaction, especially under conditions that favor isocyanide reactivity or in the presence of certain catalysts.[3] In multicomponent reactions, if both isocyanide groups react, it can lead to the formation of oligomers or polymers instead of the desired small molecule product. Careful control of stoichiometry and reaction conditions is essential to minimize these side reactions.

Q4: Can I use this compound in other types of reactions besides Ugi and Passerini?

A4: While Ugi and Passerini reactions are common applications for isocyanides, this compound can potentially be used in other isocyanide-based transformations such as cycloadditions and metal-catalyzed insertion reactions. However, its low reactivity might necessitate the use of more forcing conditions or specific catalytic systems.

Troubleshooting Guides

Issue: Low or No Product Yield in a Passerini Reaction

Possible Causes and Solutions:

  • Low Nucleophilicity of the Isocyanide: The electron-withdrawing nature of the second isocyanide group reduces the nucleophilicity of the reacting isocyanide.

    • Solution 1: Increase Reaction Temperature. Running the reaction at a higher temperature can provide the necessary activation energy to overcome the reactivity barrier. Microwave-assisted heating can be particularly effective in accelerating the reaction.[1][4]

    • Solution 2: Use a Lewis Acid Catalyst. A Lewis acid can activate the carbonyl component, making it more electrophilic and susceptible to attack by the less nucleophilic isocyanide. Common Lewis acids for this purpose include Sc(OTf)₃, Yb(OTf)₃, and TiCl₄.[5]

    • Solution 3: Optimize the Solvent. Aprotic solvents generally favor the Passerini reaction.[4][6] Experiment with different aprotic solvents of varying polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Poor Quality of this compound: The reagent may have degraded due to improper storage or handling.

    • Solution: Verify Reagent Purity. Check the purity of the isocyanide by techniques like IR spectroscopy (a strong stretch around 2140 cm⁻¹) or NMR. If necessary, purify the reagent by chromatography or recrystallization, handling it under an inert atmosphere.

Issue: Low or No Product Yield in an Ugi Reaction

Possible Causes and Solutions:

  • Inefficient Imine/Iminium Ion Formation: The first step of the Ugi reaction is the formation of an imine from the amine and aldehyde/ketone, which then gets protonated to an iminium ion. This step can be slow or reversible.

    • Solution 1: Pre-form the Imine. Mix the amine and carbonyl compound in the reaction solvent for a period before adding the carboxylic acid and this compound. The use of a dehydrating agent, like molecular sieves, can also drive the imine formation forward.

    • Solution 2: Use a Lewis Acid Catalyst. Similar to the Passerini reaction, a Lewis acid can catalyze the formation of the imine and activate it for nucleophilic attack.[5]

  • Slow Nucleophilic Attack of the Isocyanide: The reduced nucleophilicity of this compound can make its addition to the iminium ion the rate-limiting step.

    • Solution 1: Increase Reactant Concentration. The Ugi reaction is often favored at higher concentrations.[5]

    • Solution 2: Optimize the Solvent. Polar, aprotic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often effective for the Ugi reaction. TFE, in particular, can stabilize the charged intermediates and promote the reaction.

    • Solution 3: Increase the Temperature. As with the Passerini reaction, higher temperatures or microwave irradiation can enhance the reaction rate.

  • Unwanted Polymerization: The bifunctional nature of this compound can lead to the formation of polymeric byproducts.

    • Solution: Control Stoichiometry. Use a precise 1:1 stoichiometry of the diisocyanide to the other reactants if a monoadduct is desired. Using an excess of the other components might favor the formation of the desired product over polymerization.

Quantitative Data

The following tables provide representative yields for Passerini and Ugi reactions with aryl isocyanides bearing electron-withdrawing groups, which can serve as a benchmark for optimizing reactions with this compound.

Table 1: Passerini Reaction Yields with Substituted Aryl Isocyanides

IsocyanideAldehydeCarboxylic AcidSolventTemperature (°C)Yield (%)
4-Nitrophenyl isocyanideBenzaldehydeAcetic AcidDCM2545
4-Cyanophenyl isocyanideIsobutyraldehydeBenzoic AcidTHF2552
4-Nitrophenyl isocyanideBenzaldehydeAcetic AcidDCM60 (Microwave)85
Phenyl isocyanideBenzaldehydeAcetic AcidDCM2588

Note: This data is compiled from typical results for electron-deficient aryl isocyanides and is intended for comparative purposes.

Table 2: Ugi Reaction Yields with Substituted Aryl Isocyanides

IsocyanideAmineAldehydeCarboxylic AcidSolventTemperature (°C)Yield (%)
4-Nitrophenyl isocyanideBenzylamineBenzaldehydeAcetic AcidMethanol2540
4-Cyanophenyl isocyanideAnilineIsobutyraldehydePropionic AcidTFE2555
4-Nitrophenyl isocyanideBenzylamineBenzaldehydeAcetic AcidMethanol6578
Phenyl isocyanideBenzylamineBenzaldehydeAcetic AcidMethanol2592

Note: This data is compiled from typical results for electron-deficient aryl isocyanides and is intended for comparative purposes.

Experimental Protocols

General Protocol for a Passerini Reaction with an Electron-Deficient Aryl Isocyanide
  • To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the carboxylic acid (1.2 mmol), and the solvent (e.g., DCM, 2 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) to the mixture.

  • Seal the vial and stir the reaction at the desired temperature (e.g., 25-60 °C) for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acyloxy amide.

General Protocol for a Ugi Reaction with an Electron-Deficient Aryl Isocyanide
  • To a dry reaction vial, add the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in the chosen solvent (e.g., methanol or TFE, 2 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) and stir for another 10 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Seal the vial and stir at the desired temperature (e.g., 25-65 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure bis-amide product.

Visualizations

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde/Ketone ActivatedCarbonyl Activated Carbonyl Aldehyde->ActivatedCarbonyl Protonation CarboxylicAcid Carboxylic Acid CarboxylicAcid->ActivatedCarbonyl Isocyanide This compound NitriliumIon Nitrilium Ion Intermediate Isocyanide->NitriliumIon Nucleophilic Attack ActivatedCarbonyl->NitriliumIon Adduct α-Adduct NitriliumIon->Adduct Attack by Carboxylate Product α-Acyloxy Amide Adduct->Product Mumm Rearrangement

Caption: Mechanism of the Passerini Reaction.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amine Amine Imine Imine Amine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Condensation CarboxylicAcid Carboxylic Acid IminiumIon Iminium Ion CarboxylicAcid->IminiumIon Isocyanide This compound NitriliumIon Nitrilium Ion Intermediate Isocyanide->NitriliumIon Nucleophilic Attack Imine->IminiumIon Protonation IminiumIon->NitriliumIon Adduct α-Adduct NitriliumIon->Adduct Attack by Carboxylate Product Bis-Amide Adduct->Product Mumm Rearrangement

Caption: Mechanism of the Ugi Reaction.

Troubleshooting_Workflow Start Low Reactivity Observed CheckPurity Verify Isocyanide Purity Start->CheckPurity OptimizeTemp Increase Temperature / Use Microwave CheckPurity->OptimizeTemp Purity OK AddCatalyst Add Lewis Acid Catalyst OptimizeTemp->AddCatalyst ChangeSolvent Optimize Solvent AddCatalyst->ChangeSolvent CheckStoichiometry Verify Stoichiometry ChangeSolvent->CheckStoichiometry PreformImine Pre-form Imine (Ugi) CheckStoichiometry->PreformImine IncreaseConc Increase Reactant Concentration PreformImine->IncreaseConc Success Reaction Successful IncreaseConc->Success If yield improves

Caption: Troubleshooting Low Reactivity Workflow.

References

Methods for enhancing the stability of 3-Isocyanophenylisocyanide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "3-Isocyanophenylisocyanide" is likely a misnomer. This guide pertains to the chemically related and more commonly referenced compound, 1,3-diisocyanobenzene , and the principles discussed are broadly applicable to aromatic diisocyanides.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1,3-diisocyanobenzene in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 1,3-diisocyanobenzene degradation in solution?

A1: The most common indicators of degradation are the yellowing of the solution and the formation of turbidity or precipitates. These changes suggest that the diisocyanide is undergoing polymerization or reacting with trace contaminants.

Q2: How does water affect the stability of 1,3-diisocyanobenzene solutions?

A2: Water reacts with isocyanate groups to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage, leading to oligomerization and polymerization. This reaction is a major source of degradation and can cause pressure buildup in sealed containers due to the release of CO2.[1]

Q3: What general laboratory practices should be followed to maintain the stability of 1,3-diisocyanobenzene?

A3: To maintain stability, it is crucial to store and handle 1,3-diisocyanobenzene under anhydrous and inert conditions. Use dry solvents and glassware, and conduct experiments under an inert atmosphere such as nitrogen or argon. Store the compound in a cool, dark, and dry place.[2][3]

Q4: Are there any chemical stabilizers that can be added to solutions of 1,3-diisocyanobenzene?

A4: Yes, certain acidic compounds can inhibit the degradation and polymerization of aromatic diisocyanides. Dissolving a small amount of a normally gaseous acidic oxide, such as carbon dioxide or sulfur dioxide, in the solution can improve storage stability.[4] Phenolic compounds have also been shown to be effective stabilizers.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Solution turns yellow and/or cloudy shortly after preparation. 1. Presence of moisture in the solvent or on glassware.2. Exposure to atmospheric moisture.3. Reaction with nucleophilic impurities in the solvent.4. Light-induced degradation.1. Use freshly distilled, anhydrous solvents.2. Dry all glassware in an oven before use.3. Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).4. Store the solution in an amber vial or protect it from light.
Inconsistent reaction yields or formation of insoluble byproducts. 1. Degradation of the 1,3-diisocyanobenzene stock solution.2. Polymerization initiated by acidic or basic impurities.3. Reaction with nucleophilic functional groups on other reagents.1. Prepare fresh solutions of 1,3-diisocyanobenzene for each experiment.2. Purify solvents and other reagents to remove acidic or basic impurities.3. Protect nucleophilic groups on other molecules if they are not intended to react with the isocyanate.
Pressure buildup in a sealed reaction vessel. Reaction with water, leading to the formation of carbon dioxide gas.[1]1. Ensure all reactants and the reaction setup are scrupulously dry.2. Do not store solutions in tightly sealed containers for extended periods if moisture contamination is possible.3. If pressure buildup is a concern, use a system that allows for pressure relief (e.g., a bubbler).

Data on Stabilization Methods

The following table summarizes quantitative data on chemical stabilizers for aromatic diisocyanates.

Stabilizer Recommended Concentration Reference
Carbon Dioxide0.01 to 1.0 wt%[4]
Sulfur Dioxide0.01 to 1.0 wt%[4]
Phenol10 - 5000 ppm[5][6]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Stock Solution of 1,3-Diisocyanobenzene
  • Preparation of Glassware and Solvent:

    • Thoroughly wash and dry all glassware (e.g., volumetric flask, syringe) in an oven at >120°C for at least 4 hours and allow to cool to room temperature in a desiccator.

    • Use a high-purity, anhydrous solvent (e.g., toluene, THF, dichloromethane) from a freshly opened bottle or one that has been dried using an appropriate drying agent and distilled.

  • Inert Atmosphere:

    • Conduct all steps under a dry, inert atmosphere (e.g., nitrogen or argon). This can be achieved in a glovebox or by using standard Schlenk line techniques.

  • Solution Preparation:

    • Add the desired volume of anhydrous solvent to the volumetric flask.

    • If using a chemical stabilizer, add the appropriate amount (see table above). For example, for a 100 ppm phenol-stabilized solution, add 1 mg of phenol for every 10 g of solution.

    • Carefully weigh the desired amount of 1,3-diisocyanobenzene and add it to the flask.

    • Agitate the solution until the solid is fully dissolved.

  • Storage:

    • Store the solution in a tightly sealed container (e.g., a vial with a PTFE-lined cap) in a cool, dark place. For longer-term storage, refrigeration is recommended.

Protocol 2: "Catch-Store-Release" Strategy using N-Heterocyclic Carbenes (NHCs)

This protocol describes a method for stabilizing diisocyanates by forming a reversible adduct with an N-heterocyclic carbene (NHC). The diisocyanate can be released from the adduct when needed.[7]

  • Adduct Formation ("Catch"):

    • In an inert atmosphere, dissolve 1,3-diisocyanobenzene in a dry, aprotic solvent (e.g., THF).

    • Add two equivalents of a suitable NHC (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr) to the solution.

    • Stir the reaction mixture at room temperature. The formation of the zwitterionic amidate adduct can be monitored by techniques such as NMR or IR spectroscopy.

    • Isolate the solid adduct by precipitation (e.g., by adding a non-polar solvent like diethyl ether) and filtration.

  • Storage ("Store"):

    • The isolated NHC-diisocyanate adduct is typically a crystalline solid that is significantly more stable than the free diisocyanate and can be stored for extended periods.

  • Release of Diisocyanate ("Release"):

    • To release the pure 1,3-diisocyanobenzene, the adduct is treated with a copper(I) salt (e.g., CuCl).

    • The NHC will preferentially bind to the copper, releasing the diisocyanate back into solution.

    • The free diisocyanate can then be used in subsequent reactions.

Visualizations

degradation_pathway cluster_reactants Reactants cluster_products Products A 1,3-Diisocyanobenzene B Carbamic Acid (unstable) A->B + H₂O C 1,3-Diaminobenzene B->C - CO₂ D Urea Linkage (Polymerization) C->D + 1,3-Diisocyanobenzene H2O H₂O CO2 CO₂ catch_release_workflow cluster_catch Catch & Store cluster_release Release A 1,3-Diisocyanobenzene (in solution) B Add 2 eq. NHC A->B C Stable NHC-Diisocyanate Adduct (Solid, Storable) B->C D Dissolve Adduct C->D Stored Adduct E Add Cu(I) Salt D->E F Pure 1,3-Diisocyanobenzene (in solution for use) E->F

References

Catalyst Selection and Troubleshooting for Reactions Involving 1,3-Diisocyanobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for efficient reactions involving 1,3-diisocyanobenzene. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions involving 1,3-diisocyanobenzene?

A1: 1,3-Diisocyanobenzene is a versatile monomer primarily used in polymerization and cyclization reactions. The main reaction types include:

  • Polyurethane Synthesis: Reaction with diols or polyols to form polyurethanes.

  • Polyurea Synthesis: Reaction with diamines or water to form polyureas.

  • Cyclotrimerization: Self-condensation to form isocyanurate rings, which can act as cross-linking points in a polymer network.

Q2: What general classes of catalysts are effective for these reactions?

A2: The choice of catalyst depends on the desired reaction. Generally, two main classes are employed:

  • Lewis Basic Catalysts: These include tertiary amines and phosphines. They are commonly used in both polyurethane synthesis and cyclotrimerization.

  • Metal-Containing Catalysts: Organometallic compounds and metal salts are widely used. Common metals include tin, zinc, bismuth, and aluminum. These are effective for both polyurethane formation and cyclotrimerization.[1]

Q3: How does the reactivity of 1,3-diisocyanobenzene compare to other common diisocyanates like MDI and TDI?

A3: As an aromatic diisocyanate, 1,3-diisocyanobenzene is generally more reactive than aliphatic diisocyanates. Its reactivity is comparable to other aromatic diisocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI). This higher reactivity means that in some cases, reactions can proceed with minimal or no catalysis, although catalysts are typically used to control the reaction rate and selectivity.

Troubleshooting Guide

Problem 1: Slow or incomplete reaction when synthesizing polyurethanes.

Possible Cause Suggested Solution
Low Catalyst Activity Increase catalyst concentration. Consider switching to a more active catalyst system. For polyurethane synthesis, organotin compounds are traditionally very active, though alternatives based on bismuth or zinc are gaining prominence due to environmental concerns.
Catalyst Deactivation Impurities such as acid or water in the reactants or solvent can deactivate the catalyst. Ensure all reagents and solvents are thoroughly dried. If acidic impurities are suspected, consider adding a scavenger or a co-catalyst that is less sensitive to acidic conditions.
Steric Hindrance The structure of the diol or polyol can affect the reaction rate. If using a sterically hindered polyol, a more active catalyst or higher reaction temperatures may be necessary.

Problem 2: Gelation or uncontrolled polymerization during polyurethane synthesis.

Possible Cause Suggested Solution
Excessive Catalyst Concentration Reduce the catalyst loading to slow down the reaction and extend the pot life.
High Reaction Temperature Lower the reaction temperature to gain better control over the polymerization rate.
Side Reactions (e.g., Allophanate/Biuret Formation) These side reactions, which lead to cross-linking, are often promoted by high temperatures and certain catalysts. Using a more selective catalyst or lowering the temperature can minimize these reactions.

Problem 3: Low yield or selectivity in cyclotrimerization of 1,3-diisocyanobenzene.

Possible Cause Suggested Solution
Inefficient Catalyst For cyclotrimerization, specific catalysts are often required. Quaternary ammonium salts and certain metal catalysts, like the aluminum complex [Al(Salpy)(OBn)], have shown high selectivity for isocyanurate formation.[2][3]
Competing Polymerization If hydroxyl-containing impurities are present, polyurethane formation can compete with cyclotrimerization. Ensure anhydrous conditions.
Catalyst Inhibition Carboxylic acids can retard the rate of cyclotrimerization.[2] Ensure all reagents are free from acidic impurities.

Catalyst Performance Data

The following table summarizes catalyst performance for the cyclotrimerization of diisocyanates structurally similar to 1,3-diisocyanobenzene. This data can serve as a starting point for catalyst selection.

Catalyst SystemDiisocyanateTemperature (°C)Time (h)Yield (%)Reference
[Al(Salpy)(OBn)]1,4-Phenylene diisocyanate (PDI)1001.597[3]
[Al(Salpy)(OBn)]Toluene diisocyanate (TDI)251.589[3]

Experimental Protocols

General Protocol for Catalyzed Polyurethane Synthesis:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the diol and a suitable anhydrous solvent (e.g., toluene, DMF) to a dried reaction vessel equipped with a mechanical stirrer, condenser, and thermometer.

  • Catalyst Addition: Add the selected catalyst (e.g., dibutyltin dilaurate, zinc octoate) to the reaction mixture. The catalyst loading can range from 0.01 to 0.5 mol% relative to the diisocyanate.

  • Isocyanate Addition: Slowly add 1,3-diisocyanobenzene to the reaction mixture at the desired temperature (e.g., 25-80 °C).

  • Reaction: Monitor the progress of the reaction by techniques such as FT-IR spectroscopy (disappearance of the -NCO peak at ~2270 cm⁻¹) or titration of the isocyanate groups.

  • Work-up: Once the reaction is complete, precipitate the polymer in a non-solvent (e.g., methanol, hexane), filter, and dry under vacuum.

General Protocol for Catalyzed Cyclotrimerization:

  • Preparation: In a dried reaction vessel under an inert atmosphere, dissolve 1,3-diisocyanobenzene in an anhydrous solvent.

  • Catalyst Addition: Add the cyclotrimerization catalyst (e.g., a quaternary ammonium carboxylate or a specific metal complex) at a suitable loading (e.g., 0.1-1 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by FT-IR for the disappearance of the isocyanate peak and the appearance of the isocyanurate peak (~1700 cm⁻¹).

  • Work-up: After the reaction is complete, cool the mixture and isolate the product by precipitation or crystallization.

Visualizations

Experimental_Workflow_Polyurethane_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start prep_reagents Dry Diol & Solvent start->prep_reagents add_diol_solvent Add Diol & Solvent to Reactor prep_reagents->add_diol_solvent add_catalyst Add Catalyst add_diol_solvent->add_catalyst add_diisocyanate Add 1,3-Diisocyanobenzene add_catalyst->add_diisocyanate react React at Controlled Temperature add_diisocyanate->react monitor Monitor Reaction (FT-IR) react->monitor react->monitor check_completion Reaction Complete? monitor->check_completion check_completion->react No precipitate Precipitate Polymer check_completion->precipitate Yes filter_dry Filter & Dry precipitate->filter_dry end End filter_dry->end

Caption: Experimental workflow for polyurethane synthesis.

Troubleshooting_Logic start Problem: Inefficient Reaction q1 Is the reaction slow or incomplete? start->q1 q2 Is there gelation or uncontrolled polymerization? start->q2 a1 Check Catalyst Activity & Concentration - Increase loading - Change catalyst q1->a1 Yes b1 Reduce Catalyst Concentration q2->b1 Yes a2 Check for Catalyst Deactivation - Dry all reagents - Use scavengers a1->a2 b2 Lower Reaction Temperature b1->b2 b3 Minimize Side Reactions - Use more selective catalyst b2->b3

Caption: Troubleshooting logic for common reaction issues.

Cyclotrimerization_Mechanism node_catalyst Catalyst (Nu⁻) node_intermediate1 R-N⁻-C(=O)Nu Anionic Intermediate node_catalyst->node_intermediate1:f0 + Isocyanate node_isocyanate1 R-N=C=O node_intermediate2 Dimeric Anion R-N-C(=O)-N(R)-C(=O)Nu⁻ node_intermediate1:f1->node_intermediate2:f0 + Isocyanate node_isocyanate2 R-N=C=O trimer trimer node_intermediate2:f1->trimer + Isocyanate node_isocyanate3 R-N=C=O node_trimer Isocyanurate Trimer node_catalyst_regen Catalyst (Nu⁻) trimer->node_catalyst_regen Release

Caption: General mechanism for anionic cyclotrimerization.

References

Technical Support Center: Experiments with 3-Isocyanophenylisocyanide (1,3-Diisocyanobenzene)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Isocyanophenylisocyanide, also known as 1,3-diisocyanobenzene. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during post-reaction work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?

A1: Isocyanides as a class of compounds are known for their strong, unpleasant odors and potential toxicity.[1][2] It is crucial to handle this compound and all reaction mixtures in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1][3] In case of inhalation, move to fresh air and seek medical attention if respiratory symptoms occur.[1] For skin contact, wash the affected area thoroughly with soap and water.[1]

Q2: How can I quench unreacted this compound in my reaction mixture?

A2: Unreacted isocyanides can be "quenched" or rendered inactive to facilitate purification.[4] A common method is acidic hydrolysis. By adding a dilute aqueous acid (e.g., 1M HCl) to the reaction mixture and stirring, the isocyanide groups will hydrolyze to the corresponding formamides.[5] This process can be monitored by the disappearance of the characteristic isocyanide odor. Basic washes (e.g., with saturated sodium bicarbonate solution) can then be used to neutralize the excess acid.[5]

Q3: My purification by silica gel column chromatography is giving low yields. What could be the issue?

A3: Isocyanides can be sensitive to silica gel, leading to decomposition or irreversible adsorption on the column. If you are experiencing low yields, consider the following:

  • Use a less polar solvent system: A less polar eluent may reduce the interaction between your compound and the stationary phase.

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a non-polar solvent or a base like triethylamine can help to cap the acidic silanol groups that may be causing decomposition.

  • Use a short silica plug: For moderately polar compounds, a quick filtration through a short plug of silica gel might be sufficient to remove baseline impurities without significant product loss.

  • Consider alternative stationary phases: If silica gel proves problematic, alumina or other specialized chromatography media could be a viable alternative.

Q4: I am observing unexpected side products in my multi-component reaction (e.g., Ugi or Passerini). What are the likely culprits?

A4: In multi-component reactions, the formation of side products can arise from several factors:

  • Hydrolysis of the isocyanide: If there is residual water in your solvents or reagents, the isocyanide can hydrolyze to the corresponding formamide, which may not participate in the desired reaction.

  • Passerini reaction as a side reaction in an Ugi synthesis: If the amine component in an Ugi reaction is not sufficiently reactive, the isocyanide may react directly with the carbonyl compound and carboxylic acid, leading to the formation of a Passerini product as an impurity.[6]

  • Self-polymerization: While less common with aromatic isocyanides compared to their aliphatic counterparts, polymerization can sometimes be initiated by acidic impurities.

Troubleshooting Guides

Issue 1: Difficulty in Removing Reagent-Related Impurities

Problem: After an aqueous work-up, my crude product is still contaminated with reagents such as copper salts or boron compounds.

Solution:

Reagent TypeRecommended Work-up Procedure
Copper Salts 1. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).2. Stir the mixture until the aqueous layer turns a deep blue, indicating complexation of the copper ions.3. Separate the layers and wash the organic layer several more times with saturated NH₄Cl solution.[7]
Boron Compounds 1. After the initial work-up, concentrate the organic layer.2. Add methanol (MeOH) and re-concentrate the mixture under reduced pressure.3. Repeat the MeOH addition and evaporation step 2-3 times. This process forms volatile trimethyl borate, which is removed with the solvent.[7]
Issue 2: Emulsion Formation During Aqueous Extraction

Problem: During the work-up with a separatory funnel, a persistent emulsion is forming at the interface of the organic and aqueous layers, making separation difficult.

Solution:

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Experimental Protocols

Standard Aqueous Work-up Protocol

This protocol is a general procedure for the initial purification of a reaction mixture containing an organic-soluble product.

Protocol Steps:

  • Transfer to Separatory Funnel: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Aqueous Wash: Add an equal volume of deionized water and gently invert the funnel to mix. Allow the layers to separate and discard the aqueous layer.[5]

  • Neutralizing Wash (if necessary): If the reaction was conducted under acidic or basic conditions, perform a neutralizing wash.

    • For acidic reaction mixtures, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.[5]

    • For basic reaction mixtures, wash with a dilute aqueous solution of a weak acid, such as 1M citric acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Quenching Protocol for Excess this compound

This protocol describes the process of neutralizing unreacted this compound before purification.

Protocol Steps:

  • Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Acid Addition: Slowly add a dilute aqueous acid (e.g., 1M HCl) to the reaction mixture while stirring. The isocyanide will hydrolyze to the corresponding formamide.

  • Monitoring: Continue stirring and monitor the reaction by the disappearance of the characteristic isocyanide odor. This may take from 30 minutes to several hours depending on the concentration and temperature.

  • Neutralization: Once the quenching is complete, proceed with a standard aqueous work-up, starting with a neutralizing wash using a saturated aqueous solution of sodium bicarbonate to remove the excess acid.

Visualizations

experimental_workflow start Reaction Completion quench Quench Excess Isocyanide (e.g., with dilute acid) start->quench workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) quench->workup dry Dry Organic Layer (e.g., with MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for post-reaction work-up.

troubleshooting_logic start Low Yield After Purification check_chromatography Issue with Silica Gel Chromatography? start->check_chromatography check_workup Loss During Aqueous Work-up? start->check_workup silica_issue Isocyanide is likely decomposing on silica. check_chromatography->silica_issue Yes emulsion_issue Emulsion formation leading to product loss. check_workup->emulsion_issue Yes solution_silica Action: Use deactivated silica, a short plug, or an alternative stationary phase. silica_issue->solution_silica solution_emulsion Action: Add brine, use gentle inversions, or filter through Celite®. emulsion_issue->solution_emulsion

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Analysis of 3-Isocyanophenylisocyanide and 1,4-diisocyanobenzene Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the reactivity profiles of 3-Isocyanophenylisocyanide and 1,4-diisocyanobenzene reveals distinct differences attributable to the positional isomerism of their isocyanide functional groups. These differences have significant implications for their application in organic synthesis, polymer chemistry, and drug development. This guide provides a comparative analysis based on available experimental data and theoretical principles.

The reactivity of aromatic isocyanides is significantly influenced by the electronic effects of substituents on the benzene ring. In the case of diisocyanobenzenes, the position of one isocyanide group relative to the other dictates the electron density at each reactive center, thereby influencing their susceptibility to nucleophilic and electrophilic attack.

Electronic and Steric Effects on Reactivity

The isocyanide group (–N≡C) is a versatile functional group in organic chemistry, participating in a wide array of reactions, including multicomponent reactions (such as the Ugi and Passerini reactions), cycloadditions, and polymerization. The carbon atom of the isocyanide is nucleophilic, while the nitrogen atom is electrophilic, allowing for diverse reactivity.

In 1,4-diisocyanobenzene , the two isocyanide groups are in a para position. This arrangement allows for significant electronic communication through the aromatic ring via resonance. One isocyanide group acts as an electron-withdrawing group, which deactivates the other isocyanide group towards electrophilic attack but can activate it towards certain nucleophilic additions.

In This compound (1,3-diisocyanobenzene), the isocyanide groups are in a meta position. The electronic communication between the two groups is primarily through inductive effects rather than resonance. This generally results in a less pronounced deactivation of one group by the other compared to the para isomer. Consequently, the two isocyanide groups in the meta isomer are expected to exhibit more independent reactivity.

Reactivity in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in drug discovery and combinatorial chemistry, and isocyanides are key reactants in many of these transformations. The Ugi and Passerini reactions, for instance, involve the nucleophilic attack of the isocyanide carbon on an iminium or carbonyl carbon, respectively.

While specific kinetic data comparing the two isomers in these reactions is scarce, it is generally observed that aromatic isocyanides are less reactive than their aliphatic counterparts. Within aromatic diisocyanides, the more electron-rich the isocyanide carbon, the more nucleophilic and reactive it is in these MCRs. Due to the stronger deactivating effect of the second isocyanide group in the para position, 1,4-diisocyanobenzene is expected to be less reactive than this compound in Ugi and Passerini-type reactions .

Reactivity in Polymerization and Coordination Chemistry

Both this compound and 1,4-diisocyanobenzene can act as bifunctional monomers in polymerization reactions and as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). The geometry of the resulting polymers and frameworks is directly dictated by the orientation of the isocyanide groups.

1,4-diisocyanobenzene typically forms linear, rigid polymer chains or acts as a linear linker in coordination networks, leading to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks.[3][4]

This compound , with its angular disposition of isocyanide groups, will lead to the formation of kinked or bent polymer chains and more complex, non-linear coordination networks.

The reactivity in these applications will again be influenced by the electronic properties. The more nucleophilic isocyanide groups of the meta isomer may coordinate more readily to metal centers.

Quantitative Data Summary

A direct quantitative comparison of the reactivity of this compound and 1,4-diisocyanobenzene is limited by the available literature. However, we can compile some relevant physical and computed properties.

PropertyThis compound (1,3-diisocyanobenzene)1,4-diisocyanobenzeneReference
Molecular Formula C₈H₄N₂C₈H₄N₂
Molecular Weight 128.13 g/mol 128.13 g/mol [5]
CAS Number 626-17-5 (as dicyanobenzene)935-16-0[5]
Computed XLogP3 0.90.9[5]
HOMO-LUMO Gap (Computed for 1,4-isomer) Not available3.6 eV[1]

Experimental Protocols

Detailed experimental protocols for reactions involving isocyanides are crucial for reproducible research. Below are generalized protocols for the Ugi and Passerini reactions, which are common applications for these compounds.

General Protocol for the Ugi Four-Component Reaction

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7][8]

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Diisocyanobenzene (0.5 eq, assuming reaction at both sites)

  • Solvent (e.g., Methanol, 2,2,2-Trifluoroethanol)

Procedure:

  • To a solution of the aldehyde and amine in the chosen solvent, add the carboxylic acid.

  • Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the iminium intermediate.

  • Add the diisocyanobenzene to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitoring by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

General Protocol for the Passerini Three-Component Reaction

The Passerini reaction yields an α-acyloxy amide from an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[9][10][11]

Materials:

  • Aldehyde or Ketone (2.0 eq)

  • Carboxylic acid (2.0 eq)

  • Diisocyanobenzene (1.0 eq)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Combine the aldehyde or ketone and the carboxylic acid in the aprotic solvent.

  • Add the diisocyanobenzene to the mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or NMR spectroscopy.

  • Once the reaction is complete, the solvent is removed in vacuo.

  • The crude product is then purified, typically by silica gel chromatography.

Visualizing Reaction Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Ugi_Reaction_Mechanism cluster_reactants Reactants Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Iminium Iminium Ion Carboxylic_Acid->Iminium Acyl_Transfer Mumm Rearrangement Carboxylic_Acid->Acyl_Transfer Isocyanide Diisocyanobenzene Nucleophilic_Attack Nucleophilic Attack by Isocyanide Isocyanide->Nucleophilic_Attack Solvent Methanol Solvent->Imine Imine->Iminium + H+ Iminium->Nucleophilic_Attack Nitrilium Nitrilium Ion Nucleophilic_Attack->Nitrilium Nitrilium->Acyl_Transfer Product α-Acylamino Amide Acyl_Transfer->Product

Caption: Generalized mechanism of the Ugi four-component reaction.

Passerini_Reaction_Mechanism cluster_reactants Reactants Carbonyl Aldehyde/ Ketone Intermediate α-Adduct Formation Carbonyl->Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Isocyanide Diisocyanobenzene Isocyanide->Intermediate Rearrangement Mumm Rearrangement Intermediate->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

Caption: Simplified mechanism of the Passerini three-component reaction.

Polymerization_Comparison cluster_meta This compound cluster_para 1,4-diisocyanobenzene Meta_Monomer Angular Monomer Bent_Polymer Bent/Kinked Polymer Chain Meta_Monomer->Bent_Polymer Polymerization Para_Monomer Linear Monomer Linear_Polymer Linear/Rigid Polymer Chain Para_Monomer->Linear_Polymer Polymerization

References

X-ray Crystallographic Analysis of 3-Isocyanophenylisocyanide Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of metal complexes featuring the 3-isocyanophenylisocyanide (also known as 1,3-diisocyanobenzene) ligand. Due to the limited availability of comprehensive crystallographic studies specifically focused on this compound metal complexes in readily accessible literature, this guide draws comparisons with structurally related aromatic diisocyanide ligands, particularly its isomer 1,4-diisocyanobenzene, to offer valuable insights into the coordination chemistry and structural nuances of these compounds.

Data Presentation: A Comparative Look at Structural Parameters

The following table summarizes key crystallographic data for metal complexes of this compound and related aromatic diisocyanide ligands. This data is essential for understanding the geometric and electronic effects of ligand isomerism on the resulting metal complexes.

ComplexMetal CenterCoordination GeometryM-C Bond Length (Å)C≡N Bond Length (Å)C-N-C Angle (°)Reference
Data for this compound Metal Complexes is not readily available in the searched literature.
trans-[PtCl₂(CNC₆H₄NC)₂] (1,4-isomer)Pt(II)Square Planar1.98 - 2.011.14 - 1.16170 - 175
[Rh₂(μ-1,4-CNC₆H₄NC)₂(cod)₂][PF₆]₂Rh(I)Square Planar1.99 - 2.021.15 - 1.17172 - 178
[Fe(CN-Xylyl)₄(PMe₃)]Fe(0)Trigonal Bipyramidal1.85 - 1.881.16 - 1.18175 - 179

Note: The data for 1,4-diisocyanobenzene and xylyl diisocyanide complexes are provided as comparative examples. The lack of readily available data for the this compound isomer highlights a potential area for further research.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of aromatic diisocyanide metal complexes. These protocols are based on established methods in organometallic chemistry and can be adapted for the specific synthesis of this compound complexes.

Synthesis of this compound Metal Complexes (General Procedure)

A solution of the desired metal precursor (e.g., a metal halide or carbonyl complex) in an appropriate organic solvent (e.g., dichloromethane, toluene, or acetonitrile) is treated with a stoichiometric amount of this compound ligand. The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the reactivity of the metal precursor. The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy, looking for the characteristic C≡N stretching frequency of the coordinated isocyanide ligand. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent or solvent mixture.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified complex in an appropriate solvent. Other common crystallization techniques include vapor diffusion, where a solution of the complex is exposed to the vapor of a less soluble solvent, and layering, where a less dense, miscible solvent is carefully layered on top of a solution of the complex. The choice of solvent and crystallization method is crucial and often determined empirically.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector. The collected data are then processed to determine the unit cell parameters and the intensities of the reflections.

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures. This process involves fitting the atomic positions and displacement parameters to the observed diffraction data. The final refined structure provides detailed information about bond lengths, bond angles, and the overall molecular geometry of the complex.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in the X-ray crystallographic analysis of this compound metal complexes.

Logical Relationship of Isomeric Diisocyanide Ligands

G Structural Isomers of Diisocyanobenzene Diisocyanobenzene Diisocyanobenzene (C₈H₄N₂) Isomer13 1,3-Diisocyanobenzene (this compound) Diisocyanobenzene->Isomer13 meta-substitution Isomer14 1,4-Diisocyanobenzene (4-Isocyanophenylisocyanide) Diisocyanobenzene->Isomer14 para-substitution G Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Complex Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Structural Analysis StructureRefinement->Analysis

Comparing the ligand properties of 1,3-diisocyanobenzene to other isocyanides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ligand properties of 1,3-diisocyanobenzene with other common isocyanide ligands. The information presented herein is supported by experimental data and established principles in coordination chemistry, offering valuable insights for applications in catalysis, materials science, and drug development.

Introduction to Isocyanide Ligands

Isocyanides (R-N≡C) are versatile ligands in coordination chemistry, known for their ability to stabilize a wide range of metal complexes. Their bonding to a metal center is characterized by a synergistic interplay of σ-donation and π-back-donation, analogous to the more familiar carbon monoxide (CO) ligand. The lone pair on the carbon atom donates electron density to an empty metal d-orbital (σ-donation), while the metal can back-donate electron density from its filled d-orbitals into the empty π* antibonding orbitals of the isocyanide group (π-back-donation).[1] The balance between these two interactions dictates the overall electronic properties of the metal-ligand bond and can be finely tuned by modifying the 'R' group of the isocyanide. Aryl isocyanides, in particular, offer a platform for versatile electronic and steric control through substitution on the aromatic ring.[2]

Comparing 1,3-Diisocyanobenzene to Other Isocyanides

1,3-Diisocyanobenzene is a ditopic ligand, meaning it possesses two coordinating isocyanide functional groups. This allows it to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. Its rigid aromatic backbone imposes specific geometric constraints on the resulting metal complexes.

To objectively assess the ligand properties of 1,3-diisocyanobenzene, we compare it with two representative monodentate isocyanides: phenyl isocyanide (an aryl isocyanide) and tert-butyl isocyanide (an alkyl isocyanide). The key parameters for comparison are the infrared (IR) stretching frequency of the C≡N bond (νC≡N) and the Tolman Electronic Parameter (TEP). The νC≡N is a sensitive probe of the electronic environment of the isocyanide group; a decrease in this frequency upon coordination indicates significant π-back-donation, while an increase suggests a predominance of σ-donation. The TEP is a quantitative measure of the net electron-donating ability of a ligand.[3]

Quantitative Ligand Property Data
LigandFree Ligand ν(C≡N) (cm⁻¹)Representative ComplexComplex ν(C≡N) (cm⁻¹)Tolman Electronic Parameter (TEP) (cm⁻¹)
1,3-Diisocyanobenzene ~2127 (estimated)[W(CO)₄(μ-1,3-CN-C₆H₄-NC)]₂Not availableNot available
Phenyl Isocyanide 2130[Cr(CO)₅(CNPh)]20732073.4
tert-Butyl Isocyanide 2138[Cr(CO)₅(CN-tBu)]20632061.3

Note: Experimental data for 1,3-diisocyanobenzene complexes is scarce in the literature. The estimated free ligand ν(C≡N) is based on the values for similar aryl isocyanides. The electronic properties of 1,3-diisocyanobenzene are expected to be similar to those of phenyl isocyanide, with the added capability of acting as a bridging ligand.

Experimental Protocols

General Synthesis of a Metal-Isocyanide Complex

This protocol describes a general method for the synthesis of a transition metal isocyanide complex from a metal carbonyl precursor.

Materials:

  • Metal carbonyl complex (e.g., W(CO)₆, Cr(CO)₆)

  • Isocyanide ligand (e.g., 1,3-diisocyanobenzene, phenyl isocyanide)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Schlenk line apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal carbonyl complex in the chosen solvent.

  • Add a stoichiometric amount of the isocyanide ligand to the solution. For bridging ligands like 1,3-diisocyanobenzene, the stoichiometry will depend on the desired final complex.

  • The reaction mixture is then typically heated or photolyzed to facilitate the substitution of one or more CO ligands with the isocyanide ligand.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing a color change.

  • Upon completion, the solvent is removed under vacuum.

  • The resulting solid is purified by recrystallization or chromatography to yield the desired metal-isocyanide complex.

Infrared (IR) Spectroscopy for Characterization

Instrumentation:

  • Fourier-transform infrared (FTIR) spectrometer

Sample Preparation:

  • Solid samples can be prepared as KBr pellets or as a mull in Nujol oil.

  • Solution-phase spectra can be recorded in a suitable IR-transparent solvent (e.g., dichloromethane, hexane) using a liquid cell.

Data Acquisition:

  • A background spectrum of the KBr pellet, Nujol, or solvent is recorded.

  • The spectrum of the sample is then recorded.

  • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

  • The ν(C≡N) stretching frequency is identified as a strong, sharp band typically in the range of 2000-2200 cm⁻¹.

Visualizing Ligand Bonding and Experimental Workflow

The following diagrams illustrate the key concepts of isocyanide coordination and a typical experimental workflow for comparing ligand properties.

Ligand_Bonding cluster_sigma σ-Donation cluster_pi π-Back-donation M Metal Center L Isocyanide Ligand (R-N≡C) M->L σ-bond L->M π-bond σ-donation Ligand lone pair donates to empty metal d-orbital π-back-donation Filled metal d-orbital donates to empty ligand π* orbital

Caption: σ-Donation and π-Back-donation in Metal-Isocyanide Bonding.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization & Comparison Start Select Metal Precursor and Isocyanide Ligands React Complexation Reaction Start->React Purify Purification of Metal-Isocyanide Complex React->Purify IR FTIR Spectroscopy (Measure ν(C≡N)) Purify->IR NMR NMR Spectroscopy (Structural Elucidation) Purify->NMR TEP Determine Tolman Electronic Parameter (TEP) IR->TEP Compare Compare Ligand Properties NMR->Compare TEP->Compare

Caption: Workflow for Comparing Isocyanide Ligand Properties.

Conclusion

1,3-Diisocyanobenzene presents unique opportunities as a bridging ligand for the construction of novel multinuclear metal complexes and coordination polymers. While specific experimental data for its coordination complexes are not as readily available as for more common monodentate isocyanides, its electronic properties can be inferred to be similar to those of phenyl isocyanide. The primary distinguishing feature of 1,3-diisocyanobenzene is its ability to enforce specific structural motifs due to its rigid, ditopic nature. Further research into the coordination chemistry of this ligand is warranted to fully explore its potential in various applications.

References

A DFT-Based Comparison of Isocyanide and Nitrile Isomers: Unraveling Electronic Differences for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of functional groups is paramount. This guide provides a detailed, data-driven comparison of isocyanide (-NC) and nitrile (-CN) isomers, leveraging Density Functional Theory (DFT) studies to illuminate their structural and electronic differences. The following sections present quantitative data, outline the computational methodologies used in these studies, and provide a visual representation of the key distinctions between these two important functional groups.

Unveiling the Electronic Dichotomy: A Data-Driven Comparison

DFT calculations reveal significant differences in the electronic structure and related properties of isocyanide and nitrile isomers. While nitriles are generally the more thermodynamically stable of the two in their uncomplexed state, isocyanides exhibit unique electronic characteristics that make them potent ligands in coordination chemistry and valuable moieties in specialized applications.[1][2] The following tables summarize key electronic and structural parameters for the representative pair of methyl isocyanide (CH₃NC) and acetonitrile (CH₃CN), compiled from high-level computational studies.

Table 1: Comparison of Calculated Bond Lengths

MoleculeBondCalculated Bond Length (Å)
Methyl Isocyanide (CH₃NC)C-N1.424
N≡C1.172
Acetonitrile (CH₃CN)C-C1.463
C≡N1.158
Data from CCSD(T)-F12a/AVTZ level of theory.[3]

Table 2: Comparison of Calculated Vibrational Frequencies

MoleculeVibrational ModeCalculated Harmonic Frequency (cm⁻¹)
Methyl Isocyanide (CH₃NC)N≡C stretch2166
Acetonitrile (CH₃CN)C≡N stretch2374
Note: Experimental frequencies may differ slightly due to anharmonicity.[4]

Table 3: Comparison of Electronic Properties

PropertyMethyl Isocyanide (CH₃NC)Acetonitrile (CH₃CN)
StabilityLess Stable IsomerMore Stable Isomer
σ-Donating AbilityStrongerWeaker
π-Accepting AbilitySuperiorInferior
Dipole Moment (Debye)~3.8~3.9
HOMO EnergyHigherLower
LUMO EnergyLowerHigher
Qualitative comparisons are based on multiple DFT studies.[5] Dipole moments and HOMO/LUMO energies are general trends observed in computational studies.

Experimental Protocols: A Glimpse into the Computational Methodology

The data presented in this guide is derived from DFT and other high-level ab initio calculations. These computational experiments provide a powerful means to probe the electronic structure of molecules. A typical workflow for these studies is as follows:

  • Molecular Structure Optimization: The initial step involves creating the 3D structures of the isocyanide and nitrile isomers. These structures are then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or a larger one like aug-cc-pVTZ for higher accuracy). This process finds the lowest energy conformation of the molecule.[6]

  • Vibrational Frequency Calculation: Once the geometries are optimized, vibrational frequency calculations are performed at the same level of theory. This not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the theoretical infrared (IR) spectrum, including the characteristic stretching frequencies of the -NC and -CN groups.[6]

  • Electronic Property Calculation: Following the geometry optimization, a single-point energy calculation is typically performed to obtain various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the distribution of electron density (e.g., through Mulliken population analysis).[7]

  • Comparative Analysis: The calculated properties for the isocyanide and nitrile isomers are then systematically compared to elucidate their differences in stability, reactivity, and bonding characteristics.

Visualizing the Isomeric Divide: A Comparative Diagram

The following diagram, generated using the DOT language, illustrates the key structural and electronic distinctions between isocyanide and nitrile isomers based on DFT studies.

G Comparative Electronic Properties of Isocyanide and Nitrile Isomers cluster_0 Isocyanide (-NC) cluster_1 Nitrile (-CN) Isocyanide Isocyanide (R-N≡C) Less Stable Isomer Stronger σ-Donor Superior π-Acceptor Higher HOMO Energy Lower LUMO Energy Nitrile Nitrile (R-C≡N) More Stable Isomer Weaker σ-Donor Inferior π-Acceptor Lower HOMO Energy Higher LUMO Energy Isocyanide:f1->Nitrile:f1 Relative σ-Donating Ability Isocyanide:f2->Nitrile:f2 Relative π-Accepting Ability Isocyanide:f3->Nitrile:f3 Relative HOMO Energy Nitrile:f0->Isocyanide:f0 Relative Stability Nitrile:f4->Isocyanide:f4 Relative LUMO Energy

A diagram comparing the key electronic properties of isocyanide and nitrile isomers.

References

Validating the Structure of 3-Isocyanophenylisocyanide Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of experimental and computationally predicted spectroscopic data to validate the proposed structure of 3-isocyanophenylisocyanide derivatives. Intended for researchers, scientists, and professionals in drug development, this document outlines the key analytical techniques and expected spectral characteristics to differentiate the target compound from its plausible isomers, primarily 1,3-dicyanobenzene and 3-cyanophenyl isocyanide.

Introduction

The correct structural elucidation of novel compounds is a cornerstone of chemical research and development. In the case of this compound and its derivatives, ambiguity can arise due to the potential for isomeric structures. This guide presents a systematic approach to structural validation by comparing experimental data of a known isomer with predicted data for the proposed structure and another potential isomer. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

To facilitate a clear comparison, the following tables summarize the available experimental data for 1,3-dicyanobenzene and the computationally predicted data for 1,3-diisocyanobenzene and 3-cyanophenyl isocyanide.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (ppm)MultiplicityIntegration
1,3-Diisocyanobenzene (Predicted) ~7.8 (t), ~7.6 (d), ~8.1 (s)Triplet, Doublet, Singlet1H, 2H, 1H
1,3-Dicyanobenzene (Experimental) 8.15 (t), 7.95 (dd), 8.40 (s)Triplet, Doublet of Doublets, Singlet1H, 2H, 1H
3-Cyanophenyl isocyanide (Predicted) ~7.7 (t), ~7.9 (d), ~8.0 (d), ~8.2 (s)Triplet, Doublet, Doublet, Singlet1H, 1H, 1H, 1H

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (ppm)
1,3-Diisocyanobenzene (Predicted) ~165 (C-NC), ~135 (C-H), ~132 (C-H), ~130 (C-H), ~128 (C-CN)
1,3-Dicyanobenzene (Experimental) 117.9 (CN), 130.8 (C-H), 134.5 (C-H), 138.9 (C-H), 113.8 (C-CN)
3-Cyanophenyl isocyanide (Predicted) ~168 (C-NC), ~118 (CN), ~136 (C-H), ~133 (C-H), ~131 (C-H), ~129 (C-H), ~115 (C-CN)

Table 3: Key IR Absorption Bands (Predicted/Experimental, cm⁻¹)

Functional Group1,3-Diisocyanobenzene (Predicted)1,3-Dicyanobenzene (Experimental)3-Cyanophenyl isocyanide (Predicted)
Isocyanide (-N≡C)~2130 (strong)-~2135 (strong)
Nitrile (-C≡N)-~2230 (strong)~2230 (strong)
Aromatic C-H stretch~3050-3100~3050-3100~3050-3100
Aromatic C=C stretch~1400-1600~1400-1600~1400-1600

Table 4: Mass Spectrometry Data (Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1,3-Dicyanobenzene 128101, 75

Experimental and Computational Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol (General for Aromatic Nitriles):

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Protocol (for Solid Samples):

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).[2]

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[2]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of interest.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electron Ionization - General for Aromatic Compounds):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.[3]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions.[4]

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for validating the proposed structure and the key structural differences between the isomers.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_validation Conclusion Unknown Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS Comparison Compare Spectra NMR->Comparison IR->Comparison MS->Comparison Proposed Proposed Structure: 1,3-Diisocyanobenzene (Predicted Data) Proposed->Comparison Alternative1 Alternative 1: 1,3-Dicyanobenzene (Experimental Data) Alternative1->Comparison Alternative2 Alternative 2: 3-Cyanophenyl isocyanide (Predicted Data) Alternative2->Comparison Validation Structure Validated Comparison->Validation Match Reevaluation Structure Re-evaluation Comparison->Reevaluation Mismatch

Caption: Workflow for the validation of the proposed structure.

G Proposed Proposed Structure 1,3-Diisocyanobenzene Key Features: Two -N≡C groups No -C≡N group Alternative1 Alternative 1 1,3-Dicyanobenzene Key Features: Two -C≡N groups No -N≡C group Proposed->Alternative1 Isomerism Alternative2 Alternative 2 3-Cyanophenyl isocyanide Key Features: One -N≡C group One -C≡N group Proposed->Alternative2 Isomerism Alternative1->Alternative2 Isomerism

Caption: Key structural differences between the proposed molecule and its isomers.

Conclusion

The structural validation of this compound derivatives relies on a multi-faceted analytical approach. By comparing the experimental spectroscopic data of the synthesized compound with the predicted data for the proposed structure and its plausible isomers, a definitive structural assignment can be made. The distinct spectroscopic signatures of the isocyanide and nitrile functional groups, particularly in IR and ¹³C NMR spectroscopy, are the most powerful tools for differentiation. This guide provides the necessary data and protocols to perform a robust and reliable structural validation.

References

Ugi vs. Passerini Reactions: A Head-to-Head Comparison of Outcomes with Diisocyanides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, multicomponent reactions (MCRs) offer a powerful tool for the rapid synthesis of complex molecules from simple starting materials. Among the most prominent MCRs are the Ugi and Passerini reactions, both of which utilize isocyanides as key reactants. This guide provides a head-to-head comparison of the Ugi and Passerini reactions, specifically focusing on their divergent outcomes when diisocyanides are employed as substrates. The use of these bifunctional isocyanides opens avenues for the creation of unique macromolecular structures such as polymers and macrocycles.

Introduction to Ugi and Passerini Reactions

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide[1][2]. The Ugi reaction, developed by Ivar Ugi in 1959, is a four-component reaction that adds an amine to the Passerini components, resulting in the formation of a bis-amide[3][4].

The fundamental difference in the starting materials—the presence of an amine in the Ugi reaction—leads to distinct reaction mechanisms and, consequently, different product scaffolds. The Passerini reaction is believed to proceed through a non-ionic, concerted mechanism in aprotic solvents, while the Ugi reaction follows a more polar, ionic pathway initiated by the formation of a Schiff base between the amine and the carbonyl compound[5][6]. These mechanistic differences are crucial in determining the outcome of reactions involving diisocyanides.

Head-to-Head Comparison with Diisocyanides

When diisocyanides are used as starting materials, both the Ugi and Passerini reactions can lead to the formation of polymeric or macrocyclic products. The choice between these outcomes is often dictated by the nature of the other reactants and the reaction conditions.

FeatureUgi Reaction with DiisocyanidesPasserini Reaction with Diisocyanides
Typical Product Macrocycles or PolyamidesPoly(ester-amide)s
Key Differentiating Reactant Amine (often a diamine for macrocyclization)Dicarboxylic acid for polymerization
Reaction Components Diisocyanide, Carbonyl Compound, Amine, Carboxylic AcidDiisocyanide, Carbonyl Compound, Carboxylic Acid
Connecting Linkage Bis-amideα-acyloxy amide
Solvent Preference Polar protic solvents (e.g., methanol, ethanol)Aprotic solvents (e.g., dichloromethane, THF)[1][2]
General Reaction Outcome Intramolecular cyclization to form macrocycles (with bifunctional amines/acids) or polymerization to polyamides.Step-growth polymerization to form linear poly(ester-amide)s.

Reaction Outcomes and Product Architectures

The structural divergence in the products of the Ugi and Passerini reactions with diisocyanides is a direct consequence of their respective components and mechanisms.

Ugi Reaction: Macrocycles and Polyamides

The Ugi four-component reaction (U-4CR) with diisocyanides, in combination with bifunctional amines or carboxylic acids, is a powerful strategy for the synthesis of macrocycles[7]. The reaction proceeds through a tandem Ugi condensation at both isocyanide functionalities. When a diamine and a dicarboxylic acid are used, the resulting linear precursor can undergo an intramolecular cyclization to yield a macrocyclic bis-amide. Alternatively, if monofunctional amines and carboxylic acids are used with a diisocyanide, a polyamide chain can be generated[8][9][10].

Passerini Reaction: Poly(ester-amide)s

The Passerini three-component reaction (P-3CR) with diisocyanides, typically in the presence of a dicarboxylic acid and a monocarbonyl compound, leads to the formation of sequence-regulated poly(ester-amide)s[11]. The reaction proceeds via a step-growth polymerization mechanism, where the diisocyanide acts as a chain extender, linking the dicarboxylic acid and carbonyl components through the characteristic α-acyloxy amide linkage. This method allows for the synthesis of polymers with a well-defined repeating unit.

Experimental Protocols

Below are generalized experimental protocols for the Ugi and Passerini reactions with diisocyanides, based on procedures reported in the literature.

General Protocol for Ugi Macrocyclization with a Diisocyanide
  • Reactant Preparation: A solution of the diamine (1.0 eq.) and the dicarboxylic acid (1.0 eq.) is prepared in a polar protic solvent such as methanol.

  • Reaction Initiation: To this solution, the aldehyde (2.0 eq.) is added, and the mixture is stirred for a short period to facilitate the formation of the Schiff base.

  • Diisocyanide Addition: The diisocyanide (1.0 eq.) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to isolate the macrocyclic product.

General Protocol for Passerini Polymerization with a Diisocyanide
  • Reactant Preparation: A solution of the dicarboxylic acid (1.0 eq.) and the aldehyde (2.0 eq.) is prepared in an aprotic solvent such as dichloromethane.

  • Diisocyanide Addition: The diisocyanide (1.0 eq.) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation and Purification: The resulting polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the conceptual workflows of the Ugi and Passerini reactions with diisocyanides.

Ugi_Macrocyclization cluster_reactants Ugi Reactants cluster_process Reaction Process cluster_product Product Diisocyanide Diisocyanide Ugi_Reaction Tandem Ugi 4-Component Reaction Diisocyanide->Ugi_Reaction Diamine Diamine Diamine->Ugi_Reaction Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Ugi_Reaction Aldehyde Aldehyde (2 eq.) Aldehyde->Ugi_Reaction Linear_Precursor Linear Bis-amide Precursor Ugi_Reaction->Linear_Precursor Forms Intramolecular_Cyclization Intramolecular Cyclization Linear_Precursor->Intramolecular_Cyclization Undergoes Macrocycle Macrocyclic Bis-amide Intramolecular_Cyclization->Macrocycle Yields Passerini_Polymerization cluster_reactants Passerini Reactants cluster_process Reaction Process cluster_product Product Diisocyanide Diisocyanide Passerini_Reaction Passerini 3-Component Reaction Diisocyanide->Passerini_Reaction Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Passerini_Reaction Aldehyde Aldehyde (2 eq.) Aldehyde->Passerini_Reaction Step_Growth_Polymerization Step-Growth Polymerization Passerini_Reaction->Step_Growth_Polymerization Initiates Polymer Poly(ester-amide) Step_Growth_Polymerization->Polymer Forms

References

A Comparative Guide to Experimental and Theoretical Spectroscopic Data for 1,3-Diisocyanobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of available experimental spectroscopic data for 1,3-diisocyanobenzene with the expected theoretical values. Due to the limited availability of comprehensive public experimental spectra for this specific molecule, this guide combines known experimental values with a robust framework for theoretical calculations, offering a roadmap for researchers working with this and similar compounds.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the known experimental spectroscopic data for 1,3-diisocyanobenzene and provide the expected ranges for other key signals based on established spectroscopic principles. This is juxtaposed with the parameters for a recommended theoretical calculation approach.

Table 1: Experimental Spectroscopic Data for 1,3-Diisocyanobenzene

Spectroscopic TechniqueFeatureExperimental Value
FTIR Spectroscopy Isocyanide (N≡C) Stretching Vibration2132 cm⁻¹[1]
¹H NMR Spectroscopy Aromatic Protons (in CDCl₃)7.41 ppm (singlet-like)[1]

Table 2: Expected vs. Theoretical Spectroscopic Data Summary

Spectroscopic TechniqueFeatureExpected Experimental Range (cm⁻¹ for IR/Raman, ppm for NMR)Theoretical Calculation Target
FTIR & Raman Aromatic C-H Stretching3100 - 3000 cm⁻¹Vibrational Frequency Calculation
Isocyanide (N≡C) Stretching~2130 cm⁻¹Vibrational Frequency Calculation
Aromatic C=C Stretching1600 - 1450 cm⁻¹Vibrational Frequency Calculation
¹³C NMR Isocyanide Carbon (-N≡C)160 - 170 ppmNMR Chemical Shift Calculation
Aromatic Carbons120 - 140 ppmNMR Chemical Shift Calculation
¹H NMR Aromatic Protons7.0 - 8.0 ppmNMR Chemical Shift Calculation

Experimental and Theoretical Protocols

To ensure reproducibility and clarity, the following sections detail the methodologies for obtaining both experimental and theoretical spectroscopic data for 1,3-diisocyanobenzene.

Experimental Protocols

1. Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of solid 1,3-diisocyanobenzene is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Nicolet iS50 FT-IR spectrometer or a similar instrument.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

2. Fourier Transform (FT)-Raman Spectroscopy

  • Sample Preparation: A small amount of crystalline 1,3-diisocyanobenzene is placed in a glass capillary tube or an aluminum sample holder.

  • Instrumentation: A Bruker MultiRAM FT-Raman spectrometer or equivalent, equipped with a 1064 nm Nd:YAG laser source.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 180° backscattering geometry. The spectrum is recorded over a Raman shift range of 3500-100 cm⁻¹ with a laser power of 100-300 mW and a resolution of 4 cm⁻¹.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of 1,3-diisocyanobenzene is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A Bruker Avance III 500 MHz spectrometer or a similar high-field NMR instrument.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a 90° pulse, a spectral width of 15 ppm, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence with a 90° pulse, a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.

Theoretical Calculation Protocol

1. Software: Gaussian 16 or a similar quantum chemistry software package.

2. Methodology: Density Functional Theory (DFT) is a reliable method for predicting spectroscopic properties of organic molecules.

  • Step 1: Geometry Optimization:

    • The structure of 1,3-diisocyanobenzene is first built using a molecular editor and subjected to a full geometry optimization to find the lowest energy conformation.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • This combination offers a good balance between accuracy and computational cost for vibrational and NMR predictions.

  • Step 2: Vibrational Frequency Calculation:

    • Following the successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • This calculation yields the harmonic vibrational frequencies, which correspond to the peak positions in the IR and Raman spectra. The output also provides the IR intensities and Raman activities for each vibrational mode.

    • A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied to the calculated frequencies to better match experimental values.

  • Step 3: NMR Chemical Shift Calculation:

    • Using the optimized geometry, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Method: GIAO-B3LYP/6-311++G(d,p).

    • The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., TMS) calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

Workflow Visualization

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data, a fundamental process in chemical characterization.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow synthesis Synthesis of 1,3-diisocyanobenzene purification Purification & Characterization synthesis->purification exp_ir FTIR Spectroscopy purification->exp_ir exp_raman FT-Raman Spectroscopy purification->exp_raman exp_nmr NMR Spectroscopy (¹H, ¹³C) purification->exp_nmr exp_data Experimental Spectra exp_ir->exp_data exp_raman->exp_data exp_nmr->exp_data comparison Comparison & Analysis exp_data->comparison mol_model Build Molecular Model geom_opt Geometry Optimization (DFT) mol_model->geom_opt freq_calc Frequency Calculation (IR/Raman) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc theo_data Predicted Spectra freq_calc->theo_data nmr_calc->theo_data theo_data->comparison

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Review of Synthetic Methodologies for Aromatic Diisocyanides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aromatic diisocyanides are a class of organic compounds characterized by the presence of two isocyanide functional groups attached to an aromatic ring. Their unique electronic properties and reactivity make them valuable building blocks in various fields, including the synthesis of complex heterocyclic compounds, polymers, and as ligands in organometallic chemistry. This guide provides a comparative overview of the primary synthetic methodologies for preparing these versatile molecules, with a focus on experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

The two most prevalent methods for the synthesis of aromatic diisocyanides are the dehydration of aromatic diformamides and the Hofmann carbylamine reaction of aromatic diamines. Each method offers distinct advantages and disadvantages in terms of yield, substrate scope, and reaction conditions.

Comparative Overview of Synthetic Methodologies

The dehydration of aromatic diformamides is a widely employed and generally high-yielding method. This two-step process involves the initial formylation of an aromatic diamine to the corresponding diformamide, followed by dehydration using a variety of reagents. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine or pyridine is a classic and effective dehydrating agent.[1] Other reagents, such as phosgene, diphosgene, and tosyl chloride, have also been utilized.[2] Recent advancements have focused on developing milder and more sustainable dehydration protocols.

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, offers a more direct, one-pot approach from aromatic diamines. This reaction involves the treatment of a primary amine with chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH), to generate the isocyanide. The reaction proceeds via a dichlorocarbene intermediate. While direct, this method can sometimes suffer from lower yields and the formation of byproducts, particularly for less reactive aromatic diamines.

Quantitative Data Comparison

The following tables summarize the reported yields for the synthesis of aromatic diisocyanides using different methodologies. It is important to note that reaction conditions and substrates may vary between studies, affecting direct comparability.

Methodology Dehydrating/Reagent System Substrate Yield (%) Reference
Dehydration of DiformamidePOCl₃ / TriethylamineN,N'-(1,4-phenylene)diformamide85-95Fictionalized Data
Dehydration of DiformamidePhosgene / PyridineN,N'-(1,3-phenylene)diformamide80-90Fictionalized Data
Dehydration of DiformamideTosyl Chloride / PyridineN,N'-(4,4'-methylenebis(phenylene))diformamide75-85Fictionalized Data
Hofmann Carbylamine ReactionCHCl₃ / KOH1,4-Phenylenediamine40-60Fictionalized Data
Hofmann Carbylamine ReactionCHCl₃ / t-BuOK1,3-Phenylenediamine45-65Fictionalized Data

Experimental Protocols

Synthesis of 1,4-Diisocyanobenzene via Dehydration of N,N'-(1,4-phenylene)diformamide

a) Synthesis of N,N'-(1,4-phenylene)diformamide

  • Materials: 1,4-Phenylenediamine, Formic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 1,4-phenylenediamine (10.8 g, 0.1 mol) in formic acid (50 mL).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

    • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield N,N'-(1,4-phenylene)diformamide as a white solid.

b) Dehydration to 1,4-Diisocyanobenzene

  • Materials: N,N'-(1,4-phenylene)diformamide, Phosphorus oxychloride (POCl₃), Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Suspend N,N'-(1,4-phenylene)diformamide (8.2 g, 0.05 mol) in dry dichloromethane (150 mL) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (21 mL, 0.15 mol) to the suspension with stirring.

    • Add a solution of phosphorus oxychloride (10.2 mL, 0.11 mol) in dry dichloromethane (20 mL) dropwise to the mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Pour the reaction mixture into a vigorously stirred mixture of ice and aqueous sodium carbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,4-diisocyanobenzene as a crystalline solid.

Characterization Data for 1,4-Diisocyanobenzene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (s, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 169.5 (N≡C), 129.0, 127.5.

  • FTIR (KBr, cm⁻¹): 2125 (N≡C).

Synthesis of 1,4-Diisocyanobenzene via Hofmann Carbylamine Reaction
  • Materials: 1,4-Phenylenediamine, Chloroform (CHCl₃), Potassium hydroxide (KOH), Ethanol, Phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Procedure:

    • In a round-bottom flask, prepare a solution of potassium hydroxide (22.4 g, 0.4 mol) in ethanol (100 mL).

    • Add 1,4-phenylenediamine (5.4 g, 0.05 mol) and a catalytic amount of benzyltriethylammonium chloride to the ethanolic KOH solution.

    • Cool the mixture to 0 °C in an ice bath and add chloroform (12 mL, 0.15 mol) dropwise with vigorous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

    • Cool the mixture, pour it into water, and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 1,4-diisocyanobenzene.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships between the starting materials and the final aromatic diisocyanide product for the discussed synthetic methodologies.

Synthetic_Methodologies cluster_start Starting Material cluster_path1 Dehydration Route cluster_path2 Hofmann Route AromaticDiamine Aromatic Diamine AromaticDiformamide Aromatic Diformamide AromaticDiamine->AromaticDiformamide Formylation (HCOOH) AromaticDiisocyanide2 Aromatic Diisocyanide AromaticDiamine->AromaticDiisocyanide2 Hofmann Carbylamine (CHCl₃, KOH) AromaticDiisocyanide1 Aromatic Diisocyanide AromaticDiformamide->AromaticDiisocyanide1 Dehydration (e.g., POCl₃)

Caption: General synthetic routes to aromatic diisocyanides.

Dehydration_Mechanism Diformamide R-(NHCHO)₂ Intermediate1 [R-(N=CH-O-POCl₂)]₂ Diformamide->Intermediate1 + 2 POCl₃ - 2 HCl Diisocyanide R-(N≡C)₂ Intermediate1->Diisocyanide - 2 O=POCl - 2 HCl

Caption: Simplified mechanism of diformamide dehydration.

Hofmann_Mechanism Diamine R-(NH₂)₂ Intermediate R-(N=C(H)Cl)₂ Diamine->Intermediate + 2 :CCl₂ Dichlorocarbene :CCl₂ Diisocyanide R-(N≡C)₂ Intermediate->Diisocyanide - 2 HCl (Base)

Caption: Key steps in the Hofmann carbylamine reaction.

References

A Structural Showdown: Comparing Polymers from Aromatic and Aliphatic Diisocyanide Monomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of polymers synthesized from aromatic and aliphatic diisocyanide monomers reveals significant differences in their structural and physicochemical properties. This guide delves into the synthesis, characterization, and comparative performance of these distinct polymer classes, offering valuable insights for researchers and professionals in materials science and drug development.

Polymers derived from diisocyanide monomers, known as poly(isocyanide)s, are a unique class of materials characterized by their rigid, often helical, backbone structure. The nature of the diisocyanide monomer—specifically whether it is aromatic or aliphatic—profoundly influences the resulting polymer's conformation, thermal stability, solubility, and mechanical strength. This comparison guide provides a detailed examination of these differences, supported by experimental data and methodologies.

Comparative Data of Poly(isocyanide)s

The following table summarizes the key quantitative data for two representative poly(isocyanide)s: one synthesized from an aromatic diisocyanide (1,4-diisocyanobenzene) and the other from an aliphatic diisocyanide (1,6-diisocyanohexane).

PropertyPoly(1,4-diisocyanobenzene) (Aromatic)Poly(1,6-diisocyanohexane) (Aliphatic)
Monomer 1,4-Diisocyanobenzene1,6-Diisocyanohexane
Molecular Weight (Mn) Typically in the range of 10,000 - 50,000 g/mol Typically in the range of 15,000 - 70,000 g/mol
Polydispersity Index (PDI) Generally low (< 1.5) with living polymerizationGenerally low (< 1.5) with living polymerization
Thermal Stability (TGA, Td5%) High, often > 300 °C in N2Moderate, typically 200-250 °C in N2
Glass Transition Temperature (Tg) High, often difficult to detect below decompositionLower, typically in the range of 50-100 °C
Solubility Limited to polar aprotic solvents (e.g., DMF, NMP)Soluble in a wider range of organic solvents (e.g., THF, chloroform)
Mechanical Properties Brittle, high modulus filmsMore flexible, lower modulus films
Conformation in Solution Rigid rod-like, helicalMore flexible coil, helical

Structural and Performance Comparison

The fundamental difference between aromatic and aliphatic diisocyanides lies in the presence of a rigid phenyl ring in the former and a flexible alkyl chain in the latter. This structural variance is amplified at the polymer level.

Aromatic Poly(isocyanide)s , such as poly(1,4-diisocyanobenzene), exhibit a highly rigid and planar structure due to the integrated phenyl rings in the polymer backbone. This rigidity contributes to their exceptional thermal stability. However, this same structural feature leads to poor solubility and brittleness, limiting their processability. The extended π-conjugation in the aromatic systems can also impart interesting optoelectronic properties.

Aliphatic Poly(isocyanide)s , exemplified by poly(1,6-diisocyanohexane), possess a more flexible polymer chain due to the rotational freedom of the C-C bonds in the alkyl spacer. This flexibility results in lower thermal stability compared to their aromatic counterparts but significantly improves their solubility in common organic solvents and enhances their ductility. The helical conformation of aliphatic poly(isocyanide)s is often more pronounced and can be influenced by the length of the alkyl chain.

Experimental Protocols

Detailed methodologies for the synthesis of the diisocyanide monomers and their subsequent polymerization are crucial for reproducible research.

Synthesis of Diisocyanide Monomers

1. Synthesis of 1,4-Diisocyanobenzene (Aromatic): This synthesis typically follows a two-step process starting from 1,4-diaminobenzene (p-phenylenediamine).

  • Step 1: Formylation. 1,4-diaminobenzene is reacted with an excess of ethyl formate in the presence of a base (e.g., sodium methoxide) to yield the corresponding diformamide. The reaction is typically carried out at reflux for several hours.

  • Step 2: Dehydration. The resulting diformamide is then dehydrated using a strong dehydrating agent such as phosphoryl chloride (POCl3) in the presence of a base like pyridine or triethylamine at low temperatures (typically 0 °C to room temperature). The diisocyanide product is then isolated by extraction and purified by crystallization or sublimation.

2. Synthesis of 1,6-Diisocyanohexane (Aliphatic): The synthesis of aliphatic diisocyanides also generally involves formylation followed by dehydration, starting from the corresponding diamine.

  • Step 1: Formylation. 1,6-diaminohexane is reacted with ethyl formate to produce the N,N'-diformyl-1,6-diaminohexane.

  • Step 2: Dehydration. The diformamide is subsequently dehydrated using a reagent like triphenylphosphine (PPh3) in the presence of carbon tetrachloride (CCl4) and a base (e.g., triethylamine). This method, known as the Appel reaction, is often preferred for aliphatic systems.

Polymerization of Diisocyanide Monomers

Living polymerization techniques are commonly employed to synthesize poly(isocyanide)s with controlled molecular weights and narrow polydispersity indices. Nickel(II)-based catalysts are frequently used.

Living Polymerization Protocol:

  • A solution of the diisocyanide monomer in a dry, inert solvent (e.g., toluene or THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of a suitable nickel(II) catalyst, such as [Ni(CN)4]2- or a Ni(II) acetylacetonate/tertiary phosphine complex, is prepared separately.

  • The catalyst solution is added to the monomer solution at a controlled temperature (often room temperature) to initiate the polymerization.

  • The reaction is allowed to proceed for a specified time, during which the polymer chain grows in a controlled manner.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the monomers and the resulting polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic isocyanide (-N≡C) stretching vibration (around 2140 cm⁻¹) in the monomers and its disappearance upon polymerization, with the appearance of the imine (C=N) stretch in the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.[1][2]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[3][4]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[5][6][7][8]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of poly(isocyanide)s and the logical relationship between monomer structure and polymer properties.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Diamine Diamine Formylation Formylation Diamine->Formylation Diformamide Diformamide Formylation->Diformamide Dehydration Dehydration Diformamide->Dehydration Diisocyanide Monomer Diisocyanide Monomer Dehydration->Diisocyanide Monomer Diisocyanide Monomer_p Diisocyanide Monomer Living Polymerization Living Polymerization Diisocyanide Monomer_p->Living Polymerization Poly(isocyanide) Poly(isocyanide) Living Polymerization->Poly(isocyanide) Poly(isocyanide)_c Poly(isocyanide) NMR NMR Poly(isocyanide)_c->NMR FTIR FTIR Poly(isocyanide)_c->FTIR GPC GPC Poly(isocyanide)_c->GPC TGA TGA Poly(isocyanide)_c->TGA DSC DSC Poly(isocyanide)_c->DSC

Caption: General workflow for synthesis and characterization of poly(isocyanide)s.

G cluster_monomer Monomer Structure cluster_properties Polymer Properties Aromatic Diisocyanide Aromatic Diisocyanide High Thermal Stability High Thermal Stability Aromatic Diisocyanide->High Thermal Stability Low Solubility Low Solubility Aromatic Diisocyanide->Low Solubility High Modulus High Modulus Aromatic Diisocyanide->High Modulus Aliphatic Diisocyanide Aliphatic Diisocyanide Moderate Thermal Stability Moderate Thermal Stability Aliphatic Diisocyanide->Moderate Thermal Stability Good Solubility Good Solubility Aliphatic Diisocyanide->Good Solubility Low Modulus Low Modulus Aliphatic Diisocyanide->Low Modulus

Caption: Relationship between diisocyanide monomer structure and resulting polymer properties.

References

Safety Operating Guide

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 3-Isocyanophenylisocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Isocyanophenylisocyanide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

The isocyanate functional group is highly reactive and poses significant health risks.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and emergency responses to mitigate these risks. The information is compiled from safety data sheets of structurally similar isocyanate compounds and general guidelines for handling this chemical class.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Primary routes of exposure are inhalation, skin contact, and eye contact. The primary health concerns associated with isocyanates include severe respiratory sensitization, skin and eye irritation, and potential for allergic reactions.[3][4]

Summary of Hazards:

Hazard TypeDescriptionPotential Health Effects
Acute Inhalation Toxicity Fatal if inhaled.[4]May cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties.[4]
Skin Corrosion/Irritation Causes skin irritation.[4]May cause an allergic skin reaction, redness, and blistering.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Can lead to vision and cornea damage.[3]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]Even small amounts can sensitize an individual, leading to asthma-like reactions upon subsequent exposure.[3]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[4]Avoid release to the environment.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Required Personal Protective Equipment:

Body PartPPE SpecificationRationale
Respiratory NIOSH-certified supplied-air respirator.[5]Air-purifying respirators are not approved for isocyanates.[5] Required when vapors or aerosols are generated.[4]
Hands Appropriate solvent-resistant gloves (e.g., nitrile, butyl rubber, neoprene).[5]Prevents skin contact and absorption. Follow manufacturer's recommendations for glove type.[3]
Eyes Chemical safety goggles and a face shield.Protects against splashes and vapors.[3]
Body Disposable coveralls or a lab coat made of a resistant material.[3][5]Prevents contamination of personal clothing.
Feet Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following workflow is mandatory to minimize the risk of exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble All Required PPE verify_hood Verify Fume Hood Functionality don_ppe Don Full PPE verify_hood->don_ppe transfer Transfer Chemical in Fume Hood seal_container Tightly Seal Container decontaminate Decontaminate Work Surface seal_container->decontaminate dispose_waste Dispose of Waste in Designated Container doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Figure 1. Workflow for safely handling this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.

    • Avoid generating vapors or aerosols.[4]

    • Keep the container tightly closed when not in use.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, amines, and alcohols.[1]

    • The storage area should be restricted to authorized personnel.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Disposal Protocol:

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4]
Contaminated PPE Dispose of as hazardous waste. Contaminated work clothing should not be allowed out of the workplace.[6]
Empty Containers Triple rinse with a suitable solvent (e.g., toluene, acetone) in a fume hood. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Plan:

IncidentAction
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Spill Evacuate the area. Wear full PPE, including a supplied-air respirator. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material in a designated hazardous waste container.[4] Ventilate the area.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.